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  • Product: phenyl(trimethylsilyl)methanone
  • CAS: 5908-41-8

Core Science & Biosynthesis

Foundational

Technical Guide: Phenyl(trimethylsilyl)methanone (CAS 5908-41-8)

The Acylsilane "Chameleon": A Strategic Reagent for Scaffold Diversification Executive Summary Phenyl(trimethylsilyl)methanone (Benzoyltrimethylsilane) represents a cornerstone in organosilicon chemistry, serving as a pr...

Author: BenchChem Technical Support Team. Date: February 2026

The Acylsilane "Chameleon": A Strategic Reagent for Scaffold Diversification

Executive Summary

Phenyl(trimethylsilyl)methanone (Benzoyltrimethylsilane) represents a cornerstone in organosilicon chemistry, serving as a prototypical acylsilane. Unlike standard ketones, the presence of the silicon atom


 to the carbonyl group imparts unique electronic properties, most notably the "Brook Rearrangement" capability and photo-labile access to siloxycarbenes.

For the drug development chemist, this molecule is not merely a building block but a divergent intermediate . It functions as a masked aldehyde, a stable source of nucleophilic carbenes under visible light, and a regioselective enolate precursor. This guide standardizes its handling, synthesis, and mechanistic deployment.

Physicochemical Profile

Identity & Purity Markers The compound exhibits a characteristic yellow-green hue due to the


 transition shift caused by the silyl group (

nm). Colorlessness often indicates decomposition to the aldehyde or silyl ether.
PropertyValueContext for Handling
CAS Number 5908-41-8Unique Identifier
IUPAC Name Phenyl(trimethylsilyl)methanoneAlso: Benzoyltrimethylsilane
Molecular Weight 178.30 g/mol Stoichiometry calculation
Appearance Yellow-green liquidQC Check: If colorless, check purity.[1]
Boiling Point 64–66 °C @ 1 TorrHigh vacuum distillation required.
Density 0.939 g/mLSyringe transfer calibration.
Refractive Index

1.483
Quick purity verification.
Solubility THF, Et₂O, DCM, TolueneHydrolytically unstable in basic aqueous media.
Stability Light SensitiveCritical: Store in amber vials under Argon.

Synthetic Protocol: The Dithiane "Umpolung" Route

While direct silylation of benzoyl chloride is possible, it often suffers from reductive dimerization. The Corey-Seebach Dithiane Route remains the gold standard for generating high-purity acylsilanes, utilizing the concept of Umpolung (polarity inversion).

Workflow Diagram (Synthesis)

Synthesis Start Benzaldehyde (PhCHO) Dithiane 2-Phenyl-1,3-dithiane Start->Dithiane 1,3-Propanedithiol BF3·OEt2, DCM Lithio Lithiated Species (Ph-C(Li)-S2C3H6) Dithiane->Lithio n-BuLi, THF -78°C Silyl 2-TMS-2-Phenyl-1,3-dithiane Lithio->Silyl TMS-Cl -78°C to RT Product Phenyl(trimethylsilyl)methanone (Target) Silyl->Product Hydrolysis (I2, CaCO3, Aq. Acetone)

Caption: Step-wise construction of the acylsilane via dithiane masking to prevent premature Brook rearrangement.

Detailed Methodology

Step 1: Lithiation & Silylation

  • Setup: Flame-dry a 250 mL round-bottom flask; flush with Argon.

  • Reagent: Dissolve 2-phenyl-1,3-dithiane (20 mmol) in anhydrous THF (60 mL). Cool to -78°C .

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 mins. The solution will turn bright yellow/orange (anion formation). Stir for 2 hours at -78°C.

  • Quench: Add Trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise.

  • Warm-up: Allow the mixture to warm to room temperature (RT) overnight. The color will fade.

  • Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Dry (MgSO₄) and concentrate.[2][3] Note: The silylated dithiane is stable and can be stored.

Step 2: Oxidative Hydrolysis (The Critical Step) Avoid Mercury(II) salts (traditional) in favor of the Iodine method for green chemistry compliance.

  • Reaction: Dissolve the silylated dithiane (10 mmol) in Acetone/Water (9:1, 50 mL).

  • Buffer: Add NaHCO₃ or CaCO₃ (4 equiv) to buffer the HI generated.

  • Oxidation: Add Iodine (I₂, 2.2 equiv) in portions at 0°C. Stir at RT for 3-6 hours.

  • Observation: The reaction is complete when the deep iodine color persists and TLC shows consumption of the non-polar dithiane.

  • Purification: Quench with aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess Iodine. Extract with pentane/ether. Distill under reduced pressure (Kugelrohr recommended) to isolate the yellow-green oil.

Mechanistic Reactivity: The Brook Rearrangement

The defining feature of CAS 5908-41-8 is the [1,2]-Brook Rearrangement .[1][4][5][6][7] Upon nucleophilic attack at the carbonyl carbon, the silyl group migrates from Carbon to Oxygen, driven by the formation of the strong Si-O bond (approx. 110 kcal/mol vs. 76 kcal/mol for Si-C).

Pathway Diagram (Brook Rearrangement)

Brook Acylsilane Acylsilane (Ph-CO-SiMe3) Attack Alkoxide Intermediate (Tetrahedral) Acylsilane->Attack Nucleophile (Nu-) (e.g., R-Li, CN-) Carbanion Siloxy Carbanion (C- Li+ / O-SiMe3) Attack->Carbanion [1,2]-Si Shift (Brook Rearrangement) Note Driving Force: Formation of strong Si-O bond Attack->Note Product Silyl Enol Ether / Trapped Product Carbanion->Product Electrophile (E+) (H+, R-X, Aldehyde)

Caption: The anionic migration of silicon (Brook Rearrangement) generates a reactive carbanion species.

Strategic Application: This mechanism allows the acylsilane to act as a linchpin .

  • Example: Addition of a vinyl lithium species followed by Brook rearrangement generates a stabilized allylic anion, which can then attack a second electrophile (e.g., an aldehyde), creating complex scaffolds in a "one-pot" sequence.

Photochemistry: Access to Siloxycarbenes

Under visible light (blue/green LED) or UV irradiation, phenyl(trimethylsilyl)methanone undergoes a rearrangement to a siloxycarbene . This species is highly valuable for "Photo-Click" chemistry, particularly in reactions with electron-deficient ketones (e.g., pyruvates) or for cyclopropanation.

  • Mechanism: Excitation to the Triplet state (

    
    ) 
    
    
    
    Intersystem Crossing
    
    
    1,2-Silyl shift
    
    
    Singlet Siloxycarbene.[8]
  • Utility: This is a metal-free method to generate carbenes, avoiding Rhodium or Copper catalysts typical in diazo chemistry.

Safety & Handling Protocol

  • Light Sensitivity: The compound degrades under ambient fluorescent light over time.

    • Protocol: Wrap all storage vessels in aluminum foil. Perform reactions in low-light or amber glassware unless photolysis is intended.

  • Moisture Sensitivity: While less sensitive than silyl chlorides, the acylsilane bond can hydrolyze in basic media.

    • Storage: Store at 4°C under Argon/Nitrogen.

  • Toxicity: Treat as a standard organosilane (irritant). Avoid inhalation. No specific acute toxicity data distinguishes it severely from benzoyl derivatives, but standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Corey, E. J., & Seebach, D. (1967). "Synthesis of Acylsilanes." Journal of Organic Chemistry.

  • Brook, A. G. (1974). "Molecular Rearrangements of Organosilicon Compounds." Accounts of Chemical Research.

  • Scheidt, K. A. (2006).[9] "Acylsilanes in Organic Synthesis." Synthesis.

  • Glorius, F., et al. (2019).[10] "Visible-Light-Induced, Metal-Free Carbene Insertion into B-H Bonds between Acylsilanes and Pinacolborane." Journal of the American Chemical Society.[10]

  • PubChem Database. (2025).[9][11] "Phenyl(trimethylsilyl)methanone - Compound Summary." National Library of Medicine.

Sources

Exploratory

Technical Guide: Phenyl(trimethylsilyl)methanone and the Reactivity of Benzoyl Silanes

Executive Summary This guide provides an in-depth analysis of phenyl(trimethylsilyl)methanone (PhCOSiMe ), the prototypical benzoyl silane. It serves as a critical case study for understanding the "Silicon Effect" in car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of phenyl(trimethylsilyl)methanone (PhCOSiMe


), the prototypical benzoyl silane. It serves as a critical case study for understanding the "Silicon Effect" in carbonyl chemistry. Unlike standard ketones, benzoyl silanes exhibit anomalous reactivity profiles—most notably the Brook Rearrangement  and photochemical siloxycarbene generation —driven by the unique electronic interaction between the carbonyl 

-system and the adjacent silicon

-orbital.

This document contrasts the highly reactive trimethylsilyl (TMS) derivatives with sterically encumbered benzoyl silanes (e.g., tert-butyldimethylsilyl), offering researchers a roadmap for tuning reactivity in complex synthesis and drug discovery scaffolds.

Electronic Structure & The "Silicon Effect"

The reactivity of phenyl(trimethylsilyl)methanone is defined by the


 - 

orbital interaction.
  • Hyperconjugation: The C-Si bond is a potent

    
    -donor. It raises the energy of the HOMO (n-orbital on oxygen) and lowers the LUMO (
    
    
    
    of C=O), making the carbonyl carbon significantly more electrophilic than a standard benzophenone derivative.
  • Spectral Signature: This lowered LUMO results in a distinct

    
     transition in the visible region, giving PhCOSiMe
    
    
    
    its characteristic yellow-green color (
    
    
    nm), a property absent in carbon analogs.
  • Bond Polarization: Silicon is more electropositive than carbon (2.55 vs 1.90 Pauling), polarizing the bond towards carbon. However, the carbonyl pulls electron density back, creating a "tug-of-war" that renders the silicon susceptible to nucleophilic attack and migration.

Nucleophilic Addition & The Brook Rearrangement

The defining reaction of benzoyl silanes is the [1,2]-Brook Rearrangement , where a silyl group migrates from carbon to oxygen upon nucleophilic attack.

Mechanism
  • Addition: A nucleophile (Nu

    
    ) attacks the carbonyl carbon.
    
  • Alkoxide Formation: A tetrahedral intermediate is formed with a high-energy oxyanion.

  • Migration: The silicon atom, having high affinity for oxygen (Si-O bond strength ~110 kcal/mol vs Si-C ~76 kcal/mol), undergoes a [1,2]-shift.

  • Carbanion Generation: The migration generates a carbanion at the benzylic position, which is stabilized by the phenyl ring and the adjacent oxygen (via resonance).

Comparative Reactivity: TMS vs. Bulky Silanes

The rate of this rearrangement is heavily dependent on the steric bulk of the silyl group.

Silyl Group (-SiR

)
Steric BulkBrook Rearrangement RateSynthetic Utility
-SiMe

(TMS)
LowRapid (

)
Ideal for in situ generation of silyl enol ethers or carbanions.
-SiPh

(TPS)
MediumModerateBalanced stability/reactivity.
-Si(t-Bu)Me

(TBDMS)
HighSuppressed Allows isolation of the alkoxide intermediate; prevents premature migration.
Pathway Visualization

The following diagram illustrates the divergence between simple addition (pathway A) and the Brook Rearrangement (pathway B).

BrookRearrangement cluster_0 Driving Force: Formation of Strong Si-O Bond Start Ph-CO-SiMe3 (Benzoyl Silane) Inter Tetrahedral Intermediate (Alkoxide) Start->Inter 1,2-Addition Nuc Nucleophile (Nu-) Nuc->Inter TS Pentacoordinate Si Transition State Inter->TS Si-O affinity Product Siloxy Carbanion (Ph-C(Nu)-OSiMe3) TS->Product [1,2]-Shift (Brook)

Caption: The mechanism of the [1,2]-Brook Rearrangement triggered by nucleophilic attack.

Photochemical Reactivity: Siloxycarbenes

Unlike standard ketones which undergo Norrish type reactions, phenyl(trimethylsilyl)methanone undergoes a photoisomerization to form a siloxycarbene . This reactivity is unique to acyl silanes and is exploited in "photo-click" chemistry.

The Mechanism

Upon irradiation (UV/Visible light), the molecule enters a triplet excited state (


). The weak C-Si bond allows the silicon to migrate to the oxygen radical, generating a triplet carbene which relaxes to a nucleophilic singlet carbene.
Application: X-H Insertion

The resulting siloxycarbene is a soft nucleophile that inserts efficiently into polar bonds (O-H, N-H) without the need for metal catalysts.

PhotoChemistry GS Ground State Ph-CO-SiMe3 Excited Triplet State (3n-pi*) GS->Excited hν (350-420 nm) Carbene Siloxycarbene (Ph-C-OSiMe3) Excited->Carbene [1,2]-Si Shift Trapped Insertion Product (Hemiacetal/Aminal) Carbene->Trapped R-OH / R-NH2 (Trapping)

Caption: Photochemical generation of siloxycarbenes and subsequent trapping by protic nucleophiles.

Experimental Protocols

Synthesis of Phenyl(trimethylsilyl)methanone (Corey-Seebach Method)

Rationale: Direct silylation of benzoyl chloride is difficult due to the instability of silyl anions. The "umpolung" strategy using 1,3-dithiane is the industry standard for reliability.

Reagents:

  • 2-Phenyl-1,3-dithiane

  • n-Butyllithium (2.5 M in hexanes)

  • Chlorotrimethylsilane (TMSCl)[1]

  • Mercury(II) chloride (HgCl

    
    ) / Cadmium carbonate (CdCO
    
    
    
    ) [Hydrolysis]

Protocol:

  • Lithiation: Dissolve 2-phenyl-1,3-dithiane (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C. Add n-BuLi (11 mmol) dropwise. Stir for 2 hours. The solution will turn bright yellow (formation of the dithianyl anion).

  • Silylation: Add TMSCl (12 mmol) dropwise at -78°C. Allow the mixture to warm to room temperature (RT) over 4 hours.

  • Workup 1: Quench with saturated NH

    
    Cl. Extract with ether, dry over MgSO
    
    
    
    , and concentrate to yield 2-phenyl-2-(trimethylsilyl)-1,3-dithiane.
  • Hydrolysis (Deprotection): Dissolve the intermediate in 90% aqueous acetone. Add HgCl

    
     (2.2 equiv) and CdCO
    
    
    
    (2.2 equiv). Stir vigorously at RT for 6-12 hours.
  • Purification: Filter through Celite to remove mercury salts. Concentrate the filtrate. Purify via vacuum distillation (bp ~95-100°C / 10 mmHg) or flash chromatography (silica, 5% ether/pentane). Note: The product is light-sensitive; store in amber vials.

Representative Reaction: Photochemical Insertion into Methanol

Rationale: Demonstrates the siloxycarbene pathway and validates the photo-activity of the synthesized material.

Protocol:

  • Dissolve PhCOSiMe

    
     (1 mmol) in dry methanol (10 mL).
    
  • Degas the solution (freeze-pump-thaw x3) to remove oxygen (triplet quencher).

  • Irradiate with a 400W medium-pressure mercury lamp or 400 nm LED array for 30-60 minutes.

  • Observation: The yellow-green color will fade to colorless.

  • Analysis: Evaporate solvent.

    
    H NMR will show the formation of the mixed acetal Ph-CH(OMe)(OSiMe
    
    
    
    ).

Comparative Analysis: TMS vs. Benzoyl Silane Class

While PhCOSiMe


 is the model substrate, drug development often requires tuning the stability of the acyl silane moiety.
FeaturePhenyl(trimethylsilyl)methanoneBulky Benzoyl Silanes (e.g., TBDMS, TIPS)
Hydrolytic Stability Low (Sensitive to weak base/acid)High (Requires fluoride or strong acid)
Brook Rearrangement Fast (often uncontrollable)Slow (allows anionic chemistry at other sites)
Photochemical Yield High (efficient carbene formation)Moderate (steric bulk can impede Si migration)
Use Case Transient intermediates, Photo-clickStable pharmacophores, slow-release prodrugs

References

  • Brook, A. G. (1974). "The Photochemistry of Silyl Ketones in Alcohol." Journal of the American Chemical Society.[2] Link

  • Corey, E. J., Seebach, D. (1967). "Synthesis of Acylsilanes." Journal of Organic Chemistry.
  • Scheidt, K. A. et al. (2008). "Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using 2-trimethylsilyl-1,3-dithiane."[3] Chemistry – An Asian Journal. Link

  • Glorius, F. et al. (2022).[4] "Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design." Chemical Science. Link

  • BenchChem Technical Library. (2025). "A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups." Link

Sources

Foundational

Visible Light Absorption Spectrum of Benzoyltrimethylsilane

This technical guide details the photophysical properties, mechanistic pathways, and experimental utility of Benzoyltrimethylsilane (BTMS) , a pivotal reagent in visible-light photocatalysis and radical chemistry. Techni...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the photophysical properties, mechanistic pathways, and experimental utility of Benzoyltrimethylsilane (BTMS) , a pivotal reagent in visible-light photocatalysis and radical chemistry.

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

Benzoyltrimethylsilane (PhCOSiMe


) is a prototypical acylsilane characterized by a distinct "yellow" appearance, indicative of its absorption in the violet-blue region of the visible spectrum. Unlike simple ketones, the presence of the silicon atom 

to the carbonyl group induces a bathochromic shift (red shift) of the

transition, rendering it photoactive under mild visible light irradiation (typically 375–420 nm). This guide analyzes its spectral profile, the causality of its radical generation, and validated protocols for its application in organic synthesis and polymerization.

Photophysical Profile & Spectrum Analysis[1][2][3][4][5][6][7][8][9]

The Absorption Spectrum

The absorption spectrum of BTMS is dominated by two distinct electronic transitions. The visible activity arises from the forbidden


 transition, which is weak but sufficient for LED-driven excitation.
Transition TypeWavelength (

)
Extinction Coeff.[1][2][3][4] (

)
Description

~250–260 nm> 10,000

Strong UV absorption; responsible for

-system excitation.

375–385 nm (Tail to 450 nm)~100–150

The "Visible" Band. Weak, forbidden transition responsible for the yellow color and visible light reactivity.

Key Insight: While the


 of the 

band is often centered in the near-UV (375-380 nm), the absorption tail extends significantly into the visible region (up to 450 nm). This "tailing" allows efficient activation using 400 nm or 420 nm LEDs , whereas standard 460 nm (blue) LEDs may result in sluggish kinetics due to minimal spectral overlap.
Solvatochromism (Solvent Effects)

The


 transition of BTMS exhibits negative solvatochromism (hypsochromic/blue shift) in polar solvents.
  • Non-polar solvents (Hexane, Benzene):

    
     shifts to longer wavelengths (~385 nm), maximizing visible light overlap.
    
  • Polar solvents (Acetonitrile, Methanol):

    
     shifts to shorter wavelengths (~370 nm) due to stabilization of the ground state non-bonding (
    
    
    
    ) electrons by solvation/hydrogen bonding.
  • Practical Implication: For maximum photonic efficiency, use non-polar solvents or high-intensity irradiation if polar solvents are required for solubility.

Mechanism of Action: Radical Generation

The utility of BTMS stems from its ability to undergo Norrish Type I cleavage upon excitation. The Carbon-Silicon bond energy (


76 kcal/mol) is significantly lower than the Carbon-Carbon bond energy (

85 kcal/mol), making the C-Si bond the preferred site of homolysis.
Mechanistic Pathway
  • Excitation: Absorption of a photon (

    
    ) promotes an electron from the non-bonding orbital (
    
    
    
    ) to the antibonding pi orbital (
    
    
    ), generating the excited singlet state
    
    
    .
  • Intersystem Crossing (ISC): Rapid ISC converts

    
     to the triplet state 
    
    
    
    .
  • 
    -Cleavage:  The 
    
    
    
    state undergoes homolytic cleavage at the C-Si bond.
  • Radical Formation: Generates a nucleophilic silyl radical (

    
    ) and an electrophilic benzoyl radical (
    
    
    
    ).

PhotochemicalPathway Ground Ground State (S0) Ph-CO-SiMe3 ExcitedS1 Excited Singlet (S1) (n, u03c0*) Ground->ExcitedS1 hu03bd (400-420 nm) Absorption ExcitedS1->Ground Fluorescence (Minor) ExcitedT1 Triplet State (T1) Long-lived ExcitedS1->ExcitedT1 ISC (Fast) Cleavage Norrish Type I u03b1-Cleavage ExcitedT1->Cleavage Weak C-Si Bond Radicals Radical Pair Ph-COu2022 + u2022SiMe3 Cleavage->Radicals Homolysis

Caption: Photochemical cascade of Benzoyltrimethylsilane from photon absorption to radical generation.

Experimental Protocols

Protocol: Measuring the Visible Absorption Spectrum

Due to the low extinction coefficient (


), standard dilute concentrations (

) used for

transitions will yield a flat line in the visible region.

Reagents:

  • Benzoyltrimethylsilane (98%+, distilled).

  • Spectroscopic grade Cyclohexane (non-polar reference) and Acetonitrile (polar reference).

Workflow:

  • Baseline Correction: Insert a cuvette with pure solvent into the reference and sample holders of the UV-Vis spectrophotometer. Run a baseline scan (200–600 nm).

  • Sample Preparation: Prepare a high concentration stock solution (

    
     to 
    
    
    
    ). Note: This is 100x more concentrated than typical UV samples.
  • Measurement:

    • Scan range: 300 nm to 550 nm.

    • Observe the peak near 375 nm and the tail extending past 400 nm.

    • If the detector saturates in the UV (<300 nm), ignore that region; focus on the visible tail.

  • Data Processing: Calculate

    
     at 400 nm, 410 nm, and 420 nm using Beer-Lambert Law (
    
    
    
    ) to determine the efficiency of your specific LED source.
Protocol: Visible Light Photo-Click Reaction

This protocol validates the activity of BTMS in a standard radical addition reaction (e.g., addition to an electron-deficient alkene).

System Setup:

  • Light Source: 400 nm or 420 nm High-Power LED (approx. 10-40W). Avoid 460 nm unless irradiation time is extended.

  • Vessel: Borosilicate glass or Quartz tube (standard glass blocks <300 nm but transmits >350 nm, suitable for BTMS).

Step-by-Step:

  • Charge: Add BTMS (1.0 equiv) and the alkene substrate (1.5 equiv) to the reaction vial.

  • Solvent: Dissolve in degassed Benzene or Dichloromethane (

    
    ).
    
  • Degassing (Critical): Sparge with Argon for 15 minutes.

    • Reasoning: The triplet state (

      
      ) precursor to cleavage is long-lived and highly susceptible to quenching by triplet oxygen (
      
      
      
      ). Failure to degas will inhibit the reaction.
  • Irradiation: Irradiate at room temperature. Monitor the disappearance of the characteristic yellow color (bleaching) as the acylsilane is consumed.

  • Workup: Evaporate solvent and purify via silica gel chromatography.

ExperimentalWorkflow Step1 1. Preparation Dissolve BTMS + Substrate in dry, non-polar solvent Step2 2. Degassing Sparge with Argon (15 min) Remove dissolved O2 Step1->Step2 Prevent Quenching Step3 3. Irradiation 400-420 nm LED (Glass vial is acceptable) Step2->Step3 Initiate Radical Formation Step4 4. Monitoring Observe 'Bleaching' of Yellow Color Step3->Step4 Reaction Progress

Caption: Operational workflow for visible-light mediated synthesis using BTMS.

Applications in Drug Development[1][14]

  • Polymerization Initiator: BTMS acts as a Type I photoinitiator for acrylate polymerization in dental materials and hydrogels, where deep cure depths are required (longer wavelengths penetrate deeper than UV).

  • Silylation Reagents: The generated

    
     radical is a potent silylating agent for heteroaromatics, useful in late-stage functionalization of drug scaffolds.
    
  • Brook Rearrangement: Under specific conditions, the excited state can trigger a 1,2-silyl shift (photochemical Brook rearrangement) to generate siloxycarbenes, which trap electrophiles to form complex carbocycles.

References

  • Visible-light induced click reactions of acylsilanes with pyruvate electrophiles. Royal Society of Chemistry (Chemical Science). [Link]

  • Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes. National Institutes of Health (PubMed/PMC). [Link]

  • Acylsilanes and their applications in organic chemistry. SciELO (Journal of the Brazilian Chemical Society). [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Acylsilanes via Silyl Enol Ethers: Application Note &amp; Protocol

Abstract Acylsilanes ( ) are a unique class of organosilicon compounds serving as sterically hindered carbonyl equivalents and radical acceptors in complex organic synthesis. While traditional synthesis via 1,3-dithianes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acylsilanes (


) are a unique class of organosilicon compounds serving as sterically hindered carbonyl equivalents and radical acceptors in complex organic synthesis. While traditional synthesis via 1,3-dithianes (Corey-Brook) is effective, it suffers from atom inefficiency and multi-step protocols. This guide details the preparation of acylsilanes via silyl enol ethers  (specifically 1-alkoxy-1-silylalkenes ), a robust methodology that allows for the scalable, high-yield synthesis of aliphatic and aromatic acylsilanes. We present two complementary entry points to this intermediate: the Lithiation-Silylation of Vinyl Ethers  (for simple acylsilanes) and the Reductive Silylation of Esters  (for complex substrates), followed by a universal hydrolytic release of the acylsilane functionality.

Mechanistic Principles

The "via silyl enol ether" strategy relies on accessing the


-silyl enol ether  intermediate (A ). Unlike standard silyl enol ethers derived from ketones (

), these intermediates bear the silicon atom directly on the

carbon carrying the alkoxy group (

).
The Pathway
  • Formation of Intermediate (A):

    • Route 1 (Vinyl Ether Lithiation): Direct deprotonation of an alkyl vinyl ether at the

      
      -position using 
      
      
      
      -BuLi, followed by quenching with a chlorosilane.
    • Route 2 (Reductive Silylation): Single-electron reduction of an ester using Na/TMSCl to generate a radical anion, which undergoes silylation and elimination to form the bis-silylated ketene acetal or

      
      -silyl enol ether.
      
  • Hydrolytic Release: Acid-catalyzed hydrolysis of A protonates the

    
    -carbon, generating an oxocarbenium ion. Subsequent water attack and elimination of the alcohol (
    
    
    
    ) reveals the acylsilane.
Mechanism Diagram

AcylsilaneMechanism Substrate1 Vinyl Ether R-O-CH=CH2 Lithiation 1. t-BuLi (-78°C) 2. R3SiCl Substrate1->Lithiation Substrate2 Ester R'-CO-OR Reductive Na / TMSCl (Reductive Silylation) Substrate2->Reductive Intermediate α-Silyl Enol Ether (A) R-O-C(SiR3)=CH2 Lithiation->Intermediate Electrophilic Trap Reductive->Intermediate Radical Silylation Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Oxocarbenium Oxocarbenium Ion [R-O+=C(SiR3)-CH3] Hydrolysis->Oxocarbenium + H+ Product Acylsilane R3Si-C(O)-CH3 Oxocarbenium->Product + H2O, - ROH

Caption: Convergent synthesis of acylsilanes via the


-silyl enol ether intermediate.

Experimental Protocols

Protocol A: Lithiation-Silylation of Vinyl Ethers

Best for: Simple aliphatic acylsilanes (e.g., Acetyltrimethylsilane). Reference: Organic Syntheses, Coll.[1] Vol. 6, p.1033.

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Substrate: Ethyl vinyl ether (Freshly distilled).

  • Reagents:

    
    -Butyllithium (1.7 M in pentane), Chlorotrimethylsilane (TMSCl), THF (Anhydrous).
    
  • Equipment: Flame-dried 3-neck flask, low-temperature thermometer,

    
    /Ar manifold.
    
Step-by-Step Procedure
  • Setup: Charge the flask with anhydrous THF (5 mL/mmol substrate) under inert atmosphere. Cool to -78 °C .[1][6]

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise.
    
    • Critical: Maintain internal temperature below -65 °C to prevent decomposition of the vinyllithium species.

  • Addition: Add ethyl vinyl ether (1.0 equiv) dropwise over 10 minutes.

  • Warm-up: Allow the mixture to warm to 0 °C and stir for 30–60 minutes. The solution will turn yellow, indicating the formation of

    
    -lithioethoxyethene.
    
  • Silylation: Re-cool to -78 °C . Add TMSCl (1.2 equiv) rapidly.

  • Reaction: Allow to warm to room temperature (RT) over 2 hours.

  • Hydrolysis (The "Via" Step):

    • Add the reaction mixture to a biphasic solution of 5% HCl and pentane/ether.

    • Stir vigorously for 1 hour. The acid cleaves the enol ether but leaves the C-Si bond intact.

  • Workup: Separate phases. Wash organic layer with

    
     (aq) and brine. Dry over 
    
    
    
    .[6]
  • Purification: Distillation is preferred for volatile acylsilanes.

Protocol B: Reductive Silylation of Esters (The "Picard" Method)

Best for: Aromatic and hindered aliphatic acylsilanes. Reference: J. Org. Chem. 1979, 44, 420.

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Substrate: Methyl ester (

    
    ).
    
  • Reagents: Sodium metal (dispersion or small pieces), TMSCl (4 equiv), Toluene/HMPA (Caution: HMPA is carcinogenic; NMP can often substitute).

Step-by-Step Procedure
  • Dispersion: Create a fine dispersion of Sodium (4.4 equiv) in toluene at reflux, or use pre-formed dispersion.

  • Cocktail Addition: Cool to 50–60 °C . Add a mixture of the Ester (1.0 equiv) and TMSCl (4.0 equiv) dropwise.

    • Exotherm Control: The reaction is highly exothermic. Control addition rate to maintain gentle reflux.

  • Stirring: Reflux for 1–2 hours after addition is complete. The solution will turn deep purple/blue (radical anions).

  • Filtration: Cool to RT. Filter off excess sodium and NaCl salts under inert gas.

  • Hydrolysis:

    • Concentrate the filtrate to remove excess TMSCl.

    • Dissolve residue in THF/Ether.

    • Add 2M HCl and stir for 2–4 hours at RT.

  • Workup: Extract with ether, wash with water until neutral. Silica gel chromatography is usually required for higher molecular weight acylsilanes.

Data & Performance

Substrate Scope and Yields

The choice of method depends on the R-group of the target acylsilane (


).
Target Acylsilane (

)
MethodPrecursorTypical YieldNotes
Methyl (

)
A (Lithiation)Ethyl Vinyl Ether75-85%Volatile product; distillation required.
n-Butyl (

)
A (Lithiation)Butyl Vinyl Ether70-80%Standard aliphatic protocol.
Phenyl (

)
B (Reductive)Methyl Benzoate65-75%Requires careful removal of HMPA/NMP.
Vinyl (

)
A (Lithiation)Divinyl Ether50-60%Polymerization risk; keep temp low.
Functionalized Alkyl B (Reductive)Ester55-70%Ester group is consumed; other reducible groups (CN,

) are incompatible.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Decomposition of vinyllithiumEnsure Temp < -65 °C during lithiation. Use fresh

-BuLi.
Protodesilylation Hydrolysis too harshReduce acid concentration (use 1% HCl or wet silica gel).
Incomplete Hydrolysis Steric bulk of Si groupIncrease reaction time or use

/THF mixture.
Product Instability Light sensitivityAcylsilanes are photolabile (Brook rearrangement). Store in amber vials in the dark.

Workflow Diagram

Workflow Start Select Precursor Decision Aliphatic or Aromatic? Start->Decision PathA Method A: Vinyl Ether Decision->PathA Simple Aliphatic PathB Method B: Ester Decision->PathB Aromatic/Complex StepA1 Cryogenic Lithiation (-78°C) t-BuLi PathA->StepA1 StepA2 Silyl Quench (TMSCl) StepA1->StepA2 Intermed Isolate/Crude α-Silyl Enol Ether StepA2->Intermed StepB1 Reductive Silylation Na / TMSCl / Toluene PathB->StepB1 StepB1->Intermed Hydrol Acidic Hydrolysis (HCl / H2O) Intermed->Hydrol Final Purify Acylsilane (Distillation/Column) Hydrol->Final

Caption: Decision matrix for selecting the optimal synthesis route based on substrate class.

References

  • Organic Syntheses Procedure (Method A)

    • Soderquist, J. A.; Hassner, A. "Acetyltrimethylsilane". Org.[1][4][9] Synth.1986 , 64, 182.

    • [Link]

  • Reductive Silylation (Method B)

    • Picard, J. P.; Calas, R.; Dunogues, J.; Duffaut, N.; Gerval, J.; Lapouyade, P. "Synthesis of acylsilanes by reductive silylation of esters". J. Org.[4] Chem.1979 , 44, 420-423.

    • [Link]

  • Review of Acylsilane Chemistry

    • Zhang, H. J.; Priebbenow, D. L.; Bolm, C. "Acylsilanes: valuable organosilicon reagents in organic synthesis". Chem. Soc. Rev.2013, 42, 8540-8571.
    • [Link]

  • General Silyl Enol Ether Hydrolysis

    • Page, P. C. B.; Klair, S. S.; Rosenthal, S. "Synthesis and chemistry of acylsilanes". Chem. Soc. Rev.1990, 19, 147-195.
    • [Link]

Sources

Application

Application Note: Visible-Light-Mediated [4+1] Annulation for Furan Synthesis

This Application Note is written for researchers in medicinal chemistry and organic synthesis. It details the protocol for the Visible-Light-Mediated [4+1] Annulation of Phenyl(trimethylsilyl)methanone with -Unsaturated...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and organic synthesis. It details the protocol for the Visible-Light-Mediated [4+1] Annulation of Phenyl(trimethylsilyl)methanone with


-Unsaturated Ketones , a powerful method for the rapid construction of polysubstituted furan scaffolds.

Abstract & Strategic Value

The synthesis of polysubstituted furans is a cornerstone of medicinal chemistry due to the prevalence of this heterocycle in bioactive natural products and pharmaceuticals. Traditional methods (e.g., Paal-Knorr) often require harsh acidic conditions or pre-functionalized 1,4-dicarbonyl precursors.

This protocol details a [4+1] annulation strategy utilizing phenyl(trimethylsilyl)methanone as a nucleophilic carbene equivalent. Under mild visible-light irradiation, this acylsilane undergoes a 1,2-silyl migration to generate a reactive siloxycarbene intermediate.[1][2] This species engages


-unsaturated ketones (the 4-atom component) in a cascade cyclization to yield highly substituted furans. This method is notable for being catalyst-free , additive-free , and operationally simple, offering a "green" alternative to transition-metal-catalyzed annulations.

Scientific Principles & Mechanism[2][3][4]

The Reagent: Phenyl(trimethylsilyl)methanone

Acylsilanes like phenyl(trimethylsilyl)methanone are unique due to the "Brook Rearrangement" potential. The weak Si-C bond and the high affinity of silicon for oxygen allow for distinct photochemical behavior.

  • Role: Acts as a C1-O1 synthon .

  • Activation: Photoexcitation (

    
    ) leads to a triplet state that facilitates 1,2-silyl migration.
    
Mechanistic Pathway

The reaction proceeds through a formal [4+1] cycloaddition mechanism initiated by the photochemical generation of a siloxycarbene.

  • Photoexcitation: Absorption of blue light (

    
     nm) by the acylsilane generates an excited triplet state.
    
  • Siloxycarbene Formation: A radical-mediated 1,2-silyl shift moves the trimethylsilyl (TMS) group from carbon to oxygen, generating a nucleophilic siloxycarbene.[1]

  • Nucleophilic Attack: The siloxycarbene attacks the electrophilic

    
    -carbon of the 
    
    
    
    -unsaturated ketone (Michael acceptor).
  • Cyclization & Aromatization: The resulting zwitterionic or diradical intermediate undergoes intramolecular cyclization (O-attack on the carbonyl carbon) followed by elimination/isomerization to establish the aromatic furan core.

Mechanism Acylsilane Phenyl(trimethylsilyl)methanone (Ground State) ExcitedState Excited Triplet State (n -> pi*) Acylsilane->ExcitedState Blue Light (hv) Siloxycarbene Siloxycarbene (Nucleophilic C1) ExcitedState->Siloxycarbene 1,2-Silyl Shift (Brook-type) Intermediate Zwitterionic/Diradical Adduct Siloxycarbene->Intermediate + Enone (Beta-Attack) Enone α,β-Unsaturated Ketone (Electrophilic C4) Enone->Intermediate Furan Polysubstituted Furan (Final Product) Intermediate->Furan Cyclization & Aromatization

Caption: Mechanistic flow of the visible-light-induced [4+1] annulation transforming acylsilanes and enones into furans.

Experimental Protocol

Materials
  • Reagent A: Phenyl(trimethylsilyl)methanone (1.0 equiv)

    • Note: Ensure reagent is free of hydrolysis products (benzoyl silanes can be moisture sensitive).

  • Reagent B:

    
    -Unsaturated Ketone (e.g., Chalcone, Methyl Vinyl Ketone) (1.2 - 1.5 equiv)
    
  • Solvent: Benzene or Toluene (Anhydrous, degassed)

    • Why: Non-polar solvents favor the siloxycarbene pathway over radical fragmentation (Norrish Type I).

  • Light Source: Blue LED (450 nm, 20-40 W)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line):

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Phenyl(trimethylsilyl)methanone (0.2 mmol, 35.6 mg).

    • Add the

      
      -unsaturated ketone (0.24 mmol, 1.2 equiv).
      
    • Evacuate and backfill with Argon three times to remove oxygen (Oxygen quenches the triplet excited state).

  • Solvation:

    • Add anhydrous Benzene or Toluene (2.0 mL, 0.1 M concentration).

    • Seal the tube with a Teflon-lined screw cap or rubber septum.

  • Irradiation:

    • Place the reaction vessel approximately 2-3 cm away from the Blue LED source.

    • Stir the mixture at room temperature (maintain 25-30°C; use a fan if the LEDs generate excessive heat).

    • Monitoring: Irradiation time typically ranges from 12 to 24 hours . Monitor consumption of the acylsilane by TLC (UV active) or GC-MS.

  • Work-up:

    • Once the acylsilane is fully consumed, turn off the LEDs.

    • Concentrate the solvent directly under reduced pressure (Rotary evaporator).

    • Note: The reaction is generally clean; filtration through a short pad of silica gel may be sufficient before purification.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography using Hexanes/Ethyl Acetate (gradient typically 95:5 to 80:20).

    • Isolate the furan product and dry under high vacuum.

Data Analysis & Validation

The formation of the furan ring is validated by:

  • 1H NMR: Disappearance of the vinyl protons of the enone and the acylsilane Si-Me3 peak (unless a silyl-furan is formed, in which case the Si-Me3 shift will change significantly). Appearance of the characteristic furan proton (if C-H is present) or aromatic signals.

  • 13C NMR: Characteristic furan ring carbons (typically

    
     100-150 ppm).
    

Substrate Scope & Troubleshooting

Substrate Compatibility Table
ComponentSubstrate ClassCompatibilityNotes
Enone Chalcones (Ar-CH=CH-CO-Ar)Excellent Electron-neutral and electron-rich rings work best.
Enone Alkyl Vinyl KetonesGood Volatility of starting material requires sealed vessel.
Enone

-Halo Enones
Moderate Potential for dehalogenation side reactions.
Acylsilane Aroylsilanes (Ar-CO-Si)Excellent Phenyl, Tolyl, Anisyl derivatives are stable.
Acylsilane Alkanoylsilanes (Alk-CO-Si)Poor Prone to Norrish Type I cleavage (radical fragmentation) rather than rearrangement.
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Oxygen quenching.

    • Solution: Degas solvent thoroughly (freeze-pump-thaw) and ensure strict inert atmosphere.

  • Issue: Byproduct Formation (Aldehydes/Acids).

    • Cause: Moisture hydrolysis of the acylsilane.

    • Solution: Use freshly distilled/dried solvents and oven-dried glassware.

  • Issue: No Reaction.

    • Cause: Light source intensity too low or wrong wavelength.

    • Solution: Ensure LED emission overlaps with the

      
       absorption of the acylsilane (typically yellow/green color, absorbing in blue region).
      

References

  • Visible-Light-Induced [4+1] Cyclization-Aromatiz

    
    -Unsaturated Ketones. 
    
    • Source: CCS Chemistry, 2022.
    • Context: Primary reference for the catalyst-free, visible-light mediated synthesis of furans using acylsilanes.[1][2]

  • Acylsilanes in Organic Synthesis.

    • Source:Chemical Reviews, 2015.
    • Context: Comprehensive review on the reactivity of acylsilanes, including Brook rearrangements and siloxycarbene form
  • Siloxycarbenes

    • Source:Organic Letters, 2004.
    • Context: Mechanistic grounding for the photochemical generation of siloxycarbenes.[1]

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to Solvent Selection for Benzoyltrimethylsilane Photolysis

Prepared by: Gemini, Senior Application Scientist Abstract & Introduction Acylsilanes, and particularly benzoyltrimethylsilane, are powerful synthetic intermediates in photochemistry. Upon photoexcitation, they can acces...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract & Introduction

Acylsilanes, and particularly benzoyltrimethylsilane, are powerful synthetic intermediates in photochemistry. Upon photoexcitation, they can access unique and highly reactive species, primarily through two competing pathways: a Norrish Type I cleavage to generate radical intermediates, and a 1,2-Brook rearrangement to form a nucleophilic siloxycarbene.[1][2] The ability to selectively favor one pathway over the other is paramount for synthetic utility and is profoundly influenced by the choice of reaction solvent. This guide provides a detailed examination of the underlying photochemical mechanisms and offers a strategic framework, complete with experimental protocols, for selecting the optimal solvent to direct the photolysis of benzoyltrimethylsilane toward a desired chemical outcome. By understanding and controlling these solvent effects, researchers can unlock the full potential of this versatile photoinitiator and synthetic building block.

Mechanistic Crossroads: Norrish Cleavage vs. Brook Rearrangement

The photochemistry of benzoyltrimethylsilane is initiated by the absorption of a photon (typically UV-A light, ~320-400 nm), which promotes the molecule to an excited singlet state (S₁), followed by efficient intersystem crossing (ISC) to a triplet state (T₁).[3][4] From this triplet state, the molecule stands at a mechanistic crossroads, with the solvent environment playing a decisive role in determining the subsequent reaction path.

  • Pathway A: Norrish Type I (α-Cleavage): This pathway involves the homolytic cleavage of the C(acyl)-Si bond, a characteristic reaction of ketones.[3][4] This cleavage generates a benzoyl radical and a trimethylsilyl radical. These radical intermediates can then engage in a variety of secondary reactions, including decarbonylation, recombination, or abstraction from the solvent, making them valuable for initiating radical polymerizations or other radical-mediated transformations.

  • Pathway B: 1,2-Brook Rearrangement: This pathway is unique to acylsilanes and involves the migration of the silicon group from carbon to the carbonyl oxygen.[2] This rearrangement produces a highly reactive, nucleophilic siloxycarbene intermediate. Siloxycarbenes are valuable for their ability to undergo insertions into various bonds (e.g., C-H, B-H) or participate in cycloadditions, offering a metal-free route to complex molecular architectures.[1][2]

The ability to control the balance between these two pathways is the central challenge and opportunity in acylsilane photochemistry.

Photochemical Pathways cluster_0 cluster_2 Pathway A: Norrish Type I cluster_3 Pathway B: 1,2-Brook Rearrangement S0 Benzoyltrimethylsilane (S₀) S1 Excited Singlet State (S₁) S0->S1 hν (Photon Absorption) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Radicals Benzoyl Radical + Trimethylsilyl Radical T1->Radicals α-Cleavage Carbene Siloxycarbene Intermediate T1->Carbene Si-group Migration

Figure 1. Competing photochemical pathways of benzoyltrimethylsilane following photoexcitation.

The Decisive Role of the Solvent

Recent studies have demonstrated that the choice of solvent can strategically redirect the reaction pathway, effectively allowing the researcher to select between the Norrish Type I and 1,2-Brook rearrangement routes.[5] The key solvent properties influencing this selectivity are polarity and hydrogen-bonding capability.

Polar Solvents: Favoring Radical Formation

The use of polar solvents is a key strategy to promote Norrish Type I cleavage.[5] While the exact mechanism of solvent influence is complex, it is proposed that polar environments can stabilize the charge-separated character of the transition state leading to the radical pair more effectively than the transition state for the Brook rearrangement. This stabilization lowers the activation energy for α-cleavage, making it the dominant pathway.

  • Recommended Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM).

  • Expected Outcome: Generation of acyl and silyl radicals, suitable for initiating radical reactions or for subsequent radical trapping experiments. The lifetime of the resulting 1,4-diradical in solution-phase reactions is known to be influenced by solvent polarity.[6]

Non-Polar Solvents: Favoring Carbene Formation

In non-polar, aprotic solvents, the 1,2-Brook rearrangement is often the favored pathway. In the absence of strong solvating effects, the inherent propensity of the excited acylsilane to undergo the silicon-to-oxygen migration predominates, leading to the formation of the siloxycarbene.[2]

  • Recommended Solvents: Benzene, Toluene, Cyclohexane, Hexanes.

  • Expected Outcome: Generation of a siloxycarbene intermediate, which can then be trapped by various electrophiles or undergo insertion reactions.[2]

Protic Solvents: A Special Case for Trapping

Protic solvents, particularly alcohols like methanol (MeOH), play a dual role. While their polarity can influence the initial cleavage event, their primary utility is in acting as efficient trapping agents for the highly reactive siloxycarbene intermediate. If the Brook rearrangement occurs, the resulting carbene will readily insert into the O-H bond of the alcohol, providing a stable, isolable product that confirms the carbene pathway.

  • Recommended Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (iPrOH).

  • Expected Outcome: Formation of a mixed acetal product, which serves as strong evidence for the formation of a siloxycarbene intermediate.

Application Note: A Workflow for Strategic Solvent Selection

The optimal solvent is dictated entirely by the desired synthetic outcome. The following decision-making workflow can guide the selection process.

Solvent Selection Workflow start What is the desired reaction pathway? radicals Radical-Mediated Chemistry (e.g., Polymerization, Decarbonylation) start->radicals Radicals carbenes Carbene-Mediated Chemistry (e.g., C-H Insertion, Cycloaddition) start->carbenes Carbenes polar Select Polar, Aprotic Solvent radicals->polar nonpolar Select Non-Polar, Aprotic Solvent carbenes->nonpolar trap Is the goal to trap and confirm the carbene intermediate? carbenes->trap or examples_polar Examples: Acetonitrile, DMF, DCM polar->examples_polar examples_nonpolar Examples: Benzene, Toluene, Hexanes nonpolar->examples_nonpolar trap->nonpolar No protic Select Protic Solvent trap->protic Yes examples_protic Example: Methanol protic->examples_protic

Figure 2. Decision workflow for selecting a solvent based on the desired photochemical outcome.

Data Summary: Solvent Properties and Expected Outcomes
SolventDielectric Constant (ε) at 20°CTypePrimary Photochemical PathwayExpected Products
Cyclohexane 2.02Non-Polar, Aprotic1,2-Brook RearrangementSiloxycarbene-derived products
Benzene 2.28Non-Polar, Aprotic1,2-Brook RearrangementSiloxycarbene-derived products
Dichloromethane 9.08Polar, AproticNorrish Type IRadical-derived products
Methanol 33.0Polar, ProticBoth / Carbene TrappingMixed acetals, radical products
Acetonitrile 37.5Polar, AproticNorrish Type IRadical-derived products

Experimental Protocols

General Safety Note: All photochemical reactions should be carried out in a well-ventilated fume hood. UV radiation is harmful; always use appropriate shielding (e.g., aluminum foil) and wear UV-blocking safety glasses.

Protocol 1: Promoting Norrish Type I Cleavage in Acetonitrile

This protocol is designed to maximize the generation of benzoyl and trimethylsilyl radicals.

  • Objective: To favor the α-cleavage pathway for subsequent radical chemistry.

  • Materials:

    • Benzoyltrimethylsilane (1.0 mmol)

    • Anhydrous Acetonitrile (MeCN, 20 mL)

    • Quartz reaction tube or borosilicate glass tube (if using >350 nm light source)

    • Magnetic stir bar

    • Rubber septum

    • Nitrogen or Argon line for degassing

  • Equipment:

    • Photochemical reactor equipped with a medium-pressure mercury lamp or a 365 nm LED array.

    • Cooling system (fan or water jacket) to maintain room temperature.

    • Magnetic stir plate.

  • Procedure:

    • Add benzoyltrimethylsilane (1.0 mmol) and a magnetic stir bar to the reaction tube.

    • Add anhydrous acetonitrile (20 mL) to dissolve the substrate.

    • Seal the tube with a rubber septum.

    • Degas the solution for 15-20 minutes by bubbling a gentle stream of nitrogen or argon through the solution via a long needle, with a short needle serving as an outlet. This is crucial to remove oxygen, which can quench the triplet state.

    • Place the reaction tube in the photoreactor, ensuring it is centered with respect to the light source.

    • Turn on the stirring and the cooling system.

    • Initiate irradiation. Monitor the reaction progress by TLC or GC-MS by periodically withdrawing small aliquots with a syringe.

    • Upon completion (disappearance of starting material), turn off the lamp.

    • Remove the solvent under reduced pressure. The crude product can then be analyzed or purified by column chromatography.

Protocol 2: Promoting 1,2-Brook Rearrangement and Trapping in Methanol

This protocol is designed to generate the siloxycarbene and trap it to provide definitive evidence of its formation.

  • Objective: To favor the carbene pathway and trap the intermediate.

  • Materials:

    • Benzoyltrimethylsilane (1.0 mmol)

    • Anhydrous Methanol (MeOH, 20 mL)

    • All other materials as listed in Protocol 1.

  • Equipment:

    • Same as Protocol 1.

  • Procedure:

    • Follow steps 1-7 from Protocol 1, substituting anhydrous methanol for acetonitrile.

    • The reaction should be monitored for the formation of the characteristic mixed acetal trapping product.

    • Upon completion, workup the reaction as described in Protocol 1 (steps 8-9). The expected product is 1-methoxy-1-phenyl-1-(trimethylsilyloxy)methane.

Data Interpretation & Troubleshooting

  • Product Analysis: The most effective way to determine the dominant pathway is through product analysis via GC-MS and ¹H NMR.

    • Norrish Type I: Look for products of radical recombination (e.g., bibenzyl after decarbonylation and dimerization) or solvent adducts.

    • Brook Rearrangement: In trapping experiments (e.g., with methanol), the primary product will be the corresponding acetal. In non-protic, non-polar solvents, look for products of carbene insertion or dimerization.

  • Ambiguous Results: A mixture of products indicates that both pathways are competitive under the chosen conditions. To improve selectivity:

    • To favor Norrish Type I, switch to an even more polar aprotic solvent.

    • To favor the Brook rearrangement, ensure the non-polar solvent is scrupulously dry and free of protic impurities.

  • Low Quantum Yield: If the reaction is slow or inefficient, ensure the solution is thoroughly degassed, as oxygen is a known quencher of triplet excited states.[7] The efficiency of a photochemical process is defined by its Quantum Yield (Φ), which is the number of moles of product formed per mole of photons absorbed.[8] Low yields may indicate inefficient energy use.[7]

Conclusion

The photochemical reactivity of benzoyltrimethylsilane is a powerful tool in modern organic synthesis, but its outcome is critically dependent on the reaction environment. By strategically selecting the solvent, researchers can exert a high degree of control over the dominant reaction pathway, choosing between radical-based chemistry via Norrish Type I cleavage and carbene-based chemistry via a 1,2-Brook rearrangement. Polar aprotic solvents like acetonitrile favor the former, while non-polar solvents like benzene or cyclohexane favor the latter. This guide provides the mechanistic understanding and practical protocols necessary to harness these solvent effects for targeted synthetic applications.

References

  • Hirata, Y., & Takamuku, S. (1997). Photochemical processes of benzyltrimethylsilane at 77 K remarkable solvent effects and reaction mechanism. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Wang, Z., et al. (2023). Visible-light-induced radical reaction of acylsilanes through solvent-controlled Norrish type I cleavage. Organic & Biomolecular Chemistry. [Link]

  • Candeias, N. R. (2022). Photochemical Reactions of Acylsilanes Towards the Construction of Carbon-Carbon Bonds. Trepo, Tampere University Dissertations. [Link]

  • Brook, A. G., & Duff, J. M. (1974). The Photochemistry of Silyl Ketones in Alcohol. Journal of the American Chemical Society. [Link]

  • Reusch, W. (n.d.). Photochemistry. Michigan State University Department of Chemistry. [Link]

  • Erker, G., et al. (2013). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes. Organometallics. [Link]

  • Molla, R. A., & Ghosh, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SN Applied Sciences. [Link]

  • Wikipedia. (n.d.). Norrish reaction. [Link]

  • Gemoets, H. P. L., et al. (2020). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews. [Link]

  • Tausch, M. W. (2003). Teaching Photochemistry with Microscale Experiments. Educación Química. [Link]

  • IGNOU. (n.d.). Photochemistry of Carbonyl Compounds. eGyanKosh. [Link]

  • Diau, E. W.-G., et al. (2001). Femtochemistry of Norrish Type-I Reactions: IV. Highly Excited Ketones-Experimental. ChemPhysChem. [Link]

  • Musacchio, A. J., et al. (2021). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. Journal of Chemical Education. [Link]

  • Swierk, J. R. (2023). The cost of quantum yield. NSF Public Access Repository. [Link]

Sources

Application

handling and storage of light-sensitive acylsilanes

Application Note & Protocol Guide: Handling and Storage of Light-Sensitive Acylsilanes Abstract Acylsilanes are a unique class of organosilicon compounds characterized by a silyl group directly bonded to a carbonyl carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Handling and Storage of Light-Sensitive Acylsilanes

Abstract

Acylsilanes are a unique class of organosilicon compounds characterized by a silyl group directly bonded to a carbonyl carbon (


).[1][2] While they serve as powerful linchpins in organic synthesis—enabling cross-coupling, umpolung reactivity, and photoredox cycles—their utility is compromised by their inherent photochemical instability. Upon exposure to UV or visible light (specifically blue light, 

nm), acylsilanes undergo a rapid 1,2-silyl shift (Brook rearrangement) to generate reactive siloxycarbenes. This guide provides a rigorous, mechanism-based protocol for the synthesis, purification, and long-term storage of these reagents to prevent non-productive degradation.

Part 1: The Science of Instability

To handle acylsilanes effectively, one must understand the causality of their degradation. Unlike standard carbonyls, the C-Si bond weakens the carbonyl bond order and lowers the energy of the


 transition.
The Photochemical Trigger

Acylsilanes exhibit a characteristic absorption band in the visible spectrum (often yellow-green in color) due to an


 transition.
  • Excitation: Absorption of a photon (typically UV to Blue light) promotes the molecule to a singlet excited state (

    
    ).
    
  • Intersystem Crossing (ISC): Rapid ISC generates a Triplet state (

    
    ).
    
  • Brook Rearrangement: The silyl group migrates from carbon to oxygen, breaking the C-Si bond and forming a triplet siloxycarbene.

  • Fate of the Carbene: In the absence of a trapping partner, this carbene undergoes non-specific insertion, oxidation, or polymerization, destroying the reagent.

Visualization of the Degradation Pathway

The following diagram illustrates the mechanistic failure mode that occurs during improper storage or handling.

Photodegradation cluster_0 Handling Danger Zone Acylsilane Acylsilane (Stable) (Ground State) ExcitedState Excited State (S1/T1) (n -> pi*) Acylsilane->ExcitedState hv (350-450 nm) Carbene Siloxycarbene (Reactive Intermediate) ExcitedState->Carbene 1,2-Silyl Shift (Brook Rearrangement) Degradation Degradation Products (Polymers/Oxides) Carbene->Degradation Solvent/O2 Insertion (No Trap Present)

Figure 1: Mechanistic pathway of acylsilane photodegradation upon exposure to ambient light.[3]

Part 2: Essential Infrastructure & Environment

Standard laboratory lighting (fluorescent tubes) emits significant energy in the 400–450 nm range, which overlaps with the absorption of many acylsilanes.

The "Dark Zone" Setup
  • Ambient Lighting: All handling should occur under Amber LED lighting (>550 nm) or low-intensity Red light. If facility-wide changes are impossible, cover the fume hood sash with UV-blocking amber film.

  • Glassware: Use commercially available actinic (amber) glassware . If unavailable, wrap all flasks, columns, and vials in aluminum foil before adding the reagent.

  • Inert Atmosphere: While light is the primary trigger, the resulting carbenes are highly sensitive to oxygen and moisture. All storage must be under Nitrogen (

    
    ) or Argon (
    
    
    
    ).

Part 3: Protocol - Synthesis & Purification

Objective: Isolate pure acylsilane without triggering the photo-Brook rearrangement.

Step-by-Step Methodology
  • Reaction Setup (Foil Wrap):

    • Wrap the reaction flask in aluminum foil leaving only a small window for observation (covered when not viewing).

    • Why: Even during synthesis (e.g., reaction of silyllithium with esters), ambient light can degrade the product as it forms.

  • Workup (Dim Light):

    • Perform aqueous extractions with hood lights OFF or set to Red/Amber.

    • Keep solutions cool (

      
       to 
      
      
      
      ) to reduce thermal background reactions, although light is the primary vector.
  • Purification (The Critical Step):

    • Column Chromatography: This is the highest risk stage due to the high surface area of silica gel and prolonged light exposure.

    • Technique: Wrap the entire glass column in foil.

    • Fraction Collection: Use amber test tubes or wrap the rack in a black plastic bag/foil.

    • Solvents: Use degassed, HPLC-grade solvents to prevent oxidation of any trace carbene formed.

  • Concentration:

    • Rotary evaporation must be done with the bath flask covered. Do not rely on the water bath to block light.

Part 4: Protocol - Storage & QC

Objective: Maximize shelf-life (Target: >6 months).

Storage Conditions
ParameterRequirementScientific Rationale
Container Amber vial + Foil overwrapDouble-layer protection against stray photons.
Atmosphere Argon (Ar) or Nitrogen (

)
Prevents moisture hydrolysis and oxygen insertion if radical/carbene forms.
Temperature

Reduces kinetic energy for any thermal degradation pathways.
Seal Teflon-lined cap + ParafilmEnsures air-tight seal to maintain inert atmosphere.
Quality Control (QC) Monitoring

Do not assume stability. Validate purity before every critical reaction.

  • Visual Inspection: Pure acylsilanes are often yellow/green oils. If the color fades to colorless (formation of silyl ether) or turns dark brown (polymerization), degradation has occurred.

  • 1H NMR Check:

    • Look for the disappearance of the

      
      -protons (if alkyl acylsilane).
      
    • Diagnostic Signal: Appearance of silyl ether peaks (typically

      
       ppm upfield of the starting material) indicates rearrangement has occurred.
      

Part 5: Protocol - Reaction Setup

Objective: Controlled activation vs. Accidental degradation.

Workflow Logic

The following diagram outlines the decision tree for using acylsilanes in experiments.

Workflow Start Start: Acylsilane Aliquot Check QC: 1H NMR / Color Check Start->Check Decision Is Purity >95%? Check->Decision Purify Re-purify (Dark Column) Decision->Purify No Type Reaction Type? Decision->Type Yes Purify->Check Photo Photochemical Reaction (e.g., Photo-Click) Type->Photo Light Activated Thermal Thermal/Catalytic Reaction (e.g., Cross-Coupling) Type->Thermal Standard SetupPhoto Setup in Dark -> Expose to Blue LEDs (420-450nm) Photo->SetupPhoto SetupThermal Setup in Dark -> Wrap Flask in Foil -> Heat Thermal->SetupThermal

Figure 2: Operational workflow for handling acylsilanes in experimental settings.

Specific Handling Instructions
  • Weighing: Weigh quickly into a tared amber vial. If using a clear vial, wrap it in foil immediately after taring.

  • Solvent Addition: Add solvent before removing the foil to dissolve the reagent (solutions are often less sensitive than neat oils, but still require care).

  • The "Light Switch" Moment:

    • For Photochemistry: Only remove the foil when the reaction vessel is placed in the photoreactor and cooling is active.

    • For Thermal Chemistry: Keep the foil on for the entire duration of the reaction.

References

  • Brook, A. G. (1957). Isomerism of Silicon Compounds. I. The Rearrangement of

    
    -Silylcarbinols to Silyl Ethers. Journal of the American Chemical Society. Link
    
  • Reimler, J., & Studer, A. (2021).[2] Visible-Light Mediated Tryptophan Modification in Oligopeptides Employing Acylsilanes. Chemistry - A European Journal.[2][3] Link

  • Priebbenow, D. L., et al. (2019). Discovery of a Photo-Click Reaction for the Site-Specific Modification of Proteins. Journal of the American Chemical Society. Link

  • Zhang, H., et al. (2023). Acylsilanes in Transition-Metal-Catalyzed and Photochemical Reactions: Clarifying Product Formation. The Journal of Organic Chemistry. Link

  • Schmiedel, V. M., et al. (2020). Acylsilanes in Ir/Ni-Photoredox Dual Catalysis. Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzoyltrimethylsilane Stability &amp; Purification

The following technical guide addresses the stability and purification of benzoyltrimethylsilane (PhCOSiMe₃), focusing on its degradation pathways on silica gel. Executive Summary & Diagnostic Overview The Core Issue: Be...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and purification of benzoyltrimethylsilane (PhCOSiMe₃), focusing on its degradation pathways on silica gel.

Executive Summary & Diagnostic Overview

The Core Issue: Benzoyltrimethylsilane (and aroylsilanes in general) exhibits significant instability on standard acidic silica gel (pH 3.5–5.0). The degradation is driven by two primary vectors: acid-catalyzed hydrolysis (yielding benzaldehyde) and photochemical rearrangement (Photo-Brook rearrangement).

Diagnostic Q&A: Is my compound degrading?

SymptomTechnical DiagnosisConfirmation (NMR/TLC)
Color Change Acylsilanes are typically yellow/green. Fading to colorless indicates hydrolysis.Loss of color intensity.
TLC Streaking Decomposition on the stationary phase."Comet" tailing; appearance of a lower R_f spot (Benzaldehyde).
NMR Shift (¹H) Loss of Methyl signal; appearance of aldehyde proton.Product: ~0.3-0.4 ppm (s, 9H, SiMe₃). Degradant: ~10.0 ppm (s, 1H, PhCH O).
NMR Shift (²⁹Si) Loss of acyl-silicon signal.Product: ~ -15 to -20 ppm. Degradant: ~ 7 ppm (Hexamethyldisiloxane, byproduct).

Technical Deep Dive: The Degradation Mechanism

To prevent loss, one must understand the causality. Benzoyltrimethylsilane is an "amphoteric" victim on silica—it is sensitive to both the acidic surface protons and the trace water present in the matrix.

The Pathways[1]
  • Acid-Catalyzed Hydrolysis (Primary Issue on Silica): The acidic silanol groups (Si-OH) on the silica surface protonate the carbonyl oxygen. This activates the carbonyl carbon for nucleophilic attack by trace water, leading to C-Si bond cleavage.

  • Brook Rearrangement (Secondary Issue): Under basic conditions (or specific nucleophilic catalysis), the silyl group migrates from carbon to oxygen, forming a silyloxyalkene. Note: While less common on acidic silica, this can occur if the silica is improperly "neutralized" with too much amine.

  • Photo-Brook Rearrangement: Exposure to ambient light during the column run excites the n→π* transition, triggering a 1,2-silyl shift to a siloxycarbene intermediate.

Visualization: Degradation Pathways

BenzoylSilaneDegradation BTS Benzoyltrimethylsilane (Ph-CO-SiMe3) Inter1 Protonated Carbonyl Intermediate BTS->Inter1 + H+ (from Silica) Carbene Siloxycarbene Intermediate BTS->Carbene Photo-excitation Silica Acidic Silica Gel (Si-OH / H2O) Silica->Inter1 Catalysis Light Ambient Light (hv) Light->Carbene Trigger Benzaldehyde Benzaldehyde (Hydrolysis Product) Inter1->Benzaldehyde + H2O / - TMS HMDS Hexamethyldisiloxane Inter1->HMDS Rearranged Silyloxyalkene (Brook Product) Carbene->Rearranged Solvent Insertion

Figure 1: Mechanistic pathways of benzoyltrimethylsilane degradation. The upper path (Hydrolysis) is the dominant failure mode on standard silica gel.

Troubleshooting & Experimental Protocols

Protocol A: The "Neutralized" Silica Method

Use this if you must use silica gel chromatography.

Scientific Rationale: Standard silica has a pH of ~4-5. Treating it with triethylamine (Et₃N) neutralizes the acidic silanols, preventing the protonation of the acylsilane carbonyl.

Steps:

  • Slurry Preparation: Prepare a slurry of silica gel in your non-polar eluent (e.g., Hexanes or Pentane).

  • Deactivation: Add 1.0% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 0.5% Et₃N.

    • Critical Warning: Do not exceed 2% Et₃N. Excess base can trigger a base-catalyzed Brook rearrangement.

  • Loading: Load the crude benzoyltrimethylsilane (dissolved in minimal hexanes/Et₃N).

  • Elution: Run the column quickly using a gradient of Hexanes/EtOAc (with 0.5% Et₃N maintained).

  • Light Protection: Wrap the column in aluminum foil to prevent Photo-Brook rearrangement during the run.

Protocol B: The "Neutral Alumina" Method (Recommended)

Use this for higher recovery rates.

Scientific Rationale: Neutral Alumina (Activity Grade III) lacks the acidic protons of silica, significantly reducing the hydrolysis rate.

Steps:

  • Selection: Use Aluminum Oxide, Neutral, Brockmann Grade III . (If you only have Grade I, add 6% w/w water to deactivate it to Grade III).

  • Mobile Phase: Use Hexanes/Ethyl Acetate (or Ether). No amine additive is usually required, but 0.1% Et₃N can be added as a safeguard.

  • Execution: Run the column rapidly. Acylsilanes often elute quickly due to low polarity.

Protocol C: Vacuum Distillation (The "Gold Standard")

Use this for >1g scale.

Scientific Rationale: Avoids solid-phase interactions entirely. Benzoyltrimethylsilane is volatile enough for distillation, which prevents both hydrolysis and rearrangement.

Steps:

  • Setup: Short-path distillation apparatus (Kugelrohr is ideal).

  • Vacuum: High vacuum (< 0.5 mmHg) is essential to keep the temperature low.

  • Temperature: Keep the bath temperature below 80°C if possible.

    • Note: Benzoyltrimethylsilane boils at approx. 75-78°C at 3 mmHg (values vary by specific vacuum depth).

  • Collection: Collect the yellow/green oil. Store immediately under Argon in the dark.

Frequently Asked Questions (FAQs)

Q1: Can I just use a shorter silica column? A: Yes, a "Flash" filtration (running the compound through a 2-inch plug of silica in <2 minutes) often works if the compound is relatively clean. However, for difficult separations, the residence time on acidic silica will invariably lead to 5-15% mass loss due to hydrolysis.

Q2: Why did my yellow compound turn colorless on the column? A: This is the hallmark of hydrolysis. The n→π* transition of the C=O bond in acylsilanes absorbs in the visible region (giving the yellow/green color). Benzaldehyde (the hydrolysis product) is colorless. If the band fades, you are generating aldehyde.

Q3: Is the compound air-sensitive? A: It is moderately stable to air but highly sensitive to moisture. The Si-C bond adjacent to the carbonyl is chemically "soft" and prone to cleavage. Always store under an inert atmosphere (N₂ or Ar) at -20°C.

Q4: Does the choice of solvent matter for the column? A: Yes. Avoid protic solvents (Methanol, Ethanol) completely. They can act as nucleophiles.[1][2] Use aprotic non-polar solvents like Hexanes, Pentane, or Toluene, mixed with Ethyl Acetate or Diethyl Ether.

References

  • Brook, A. G. (1957). Rearrangement of alpha-Silyl Carbinols to Silyl Ethers. Journal of the American Chemical Society. Link

  • Page, P. C. B., & McKenzie, M. J. (2002). Science of Synthesis: Silicon Compounds. Thieme Medical Publishers. (Detailed review of acylsilane stability and synthesis). Link

  • Zhang, H., et al. (2022). Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design. Chemical Science. Link

  • Reich, H. J., et al. (1982). Silyl Ketones: Preparation and Reactivity. Journal of Organic Chemistry. (Discusses the sensitivity of silyl ketones to acidic media). Link

Sources

Optimization

removing silanol byproducts from acylsilane reactions

Topic: Removing Silanol Byproducts from Acylsilane Reactions Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Hub (Troubleshooting & FAQs) Ticket ID: AS-SIL-REM-001 Subject: Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Silanol Byproducts from Acylsilane Reactions Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Hub (Troubleshooting & FAQs)

Ticket ID: AS-SIL-REM-001 Subject: Advanced Protocols for Silanol & Siloxane Removal Status: Open for Consultation

Executive Summary

In acylsilane transformations—particularly those involving Brook rearrangements or nucleophilic additions—the generation of stoichiometric silicon byproducts is inevitable. Upon workup, silyl enol ethers or


-hydroxysilanes often hydrolyze to release silanols (

)
.[1]

These silanols are notorious "ghost" impurities:

  • Chromatographic Streaking: Their hydrogen-bonding capability causes them to smear across silica columns, contaminating fractions.

  • Condensation: They slowly dimerize to disiloxanes (

    
    ) upon standing, changing the physical state of your product from solid to oil.
    
  • Solubility Matching: They often share solubility profiles with mid-polarity organic targets.

This guide provides three field-verified workflows to sequester, convert, or partition these byproducts effectively.

Part 1: Diagnostic & Decision Matrix

Before selecting a removal protocol, confirm the nature of your silicon byproduct.

Visualizing the Impurity Pathway

The following diagram illustrates how acylsilane reactions generate silanol impurities and the chemical logic behind the removal strategies.

SilanolRemoval Acylsilane Acylsilane (R-CO-SiR3) Intermediate Brook Rearrangement Intermediate Acylsilane->Intermediate Nucleophile Target Target Molecule (Desilylated) Intermediate->Target Hydrolysis Silanol Silanol Impurity (R3Si-OH) Intermediate->Silanol Hydrolysis (Side Product) Volatile Volatile Disiloxane (Evaporate) Silanol->Volatile Acid (If TMS) SolidPhase Silicate Salt (Precipitate/Filter) Silanol->SolidPhase Fluoride (KF/TBAF) NonPolar Greasy Disiloxane (Fast Elution) Silanol->NonPolar Acid Dimerization (If TBS/TIPS)

Figure 1: The genesis of silanol impurities in acylsilane chemistry and the three primary divergence points for removal.[1]

Decision Table: Choosing Your Protocol
If your Silicon Group is...And your Product is...Recommended ProtocolWhy?
TMS (Trimethylsilyl)Acid StableProtocol A (Acidic Volatilization) TMS-OH dimerizes to HMDSO (bp 100°C), which can be rotovapped off.[1]
TBS / TIPS (Bulky)Acid SensitiveProtocol B (The Kishi Workup) Uses buffered resin to sequester fluoride salts without aqueous extraction.
TBS / TIPS Robust / Non-PolarProtocol C (Forced Dimerization) Converts streaking silanol to non-polar disiloxane, which elutes in the solvent front.[1]
Any Water SolubleProtocol B (Modified) Avoids aqueous washes that would dissolve your product.

Part 2: Experimental Protocols

Protocol A: Acidic Volatilization (For TMS Byproducts)

Best for: Reactions using TMSCN, TMSCl, or TMS-acylsilanes where the product is stable to mild acid.[1]

The Logic: Trimethylsilanol (TMSOH) is volatile but sticky. However, hexamethyldisiloxane (HMDSO) is highly volatile and non-polar.[1] Acid catalyzes the condensation of


.

Step-by-Step:

  • Concentrate: Remove the reaction solvent.

  • Re-dissolve: Dissolve the crude residue in technical grade Methanol.

  • Acidify: Add 5 drops of concentrated HCl or 1 mL of Acetyl Chloride (generates HCl in situ).

  • Stir: Agitate at Room Temperature (RT) for 30 minutes.

  • Evaporate: Rotovap to dryness. The TMS byproduct will co-evaporate as HMDSO.

  • Verify: Check NMR. The signal at

    
     0.0 ppm should be gone.
    
Protocol B: The Kishi Non-Aqueous Workup (Fluoride Scavenging)

Best for: Polar products, acid-sensitive substrates, or large bulky silyl groups (TBS, TBDPS).[1]

The Logic: Standard TBAF deprotection leaves tetrabutylammonium salts that are hard to remove. This protocol uses a calcium scavenger to precipitate the fluoride and a sulfonic acid resin to catch the ammonium, allowing simple filtration.[2]

Materials:

  • TBAF (1.0 M in THF)[1][3]

  • Dowex 50WX8-400 (Sulfonic acid resin)[1]

  • Calcium Carbonate (

    
    ) powder[1]
    
  • Methanol

Workflow:

  • Reaction: Perform your desilylation or reaction with TBAF as usual.

  • Quench: Do not add water.

  • Add Scavengers: To the reaction mixture, add:

    • Dowex 50WX8 resin (approx. 3-4 weight equivalents relative to TBAF).

    • 
        (approx. 2 weight equivalents).
      
  • Stir: Agitate vigorously for 2-3 hours. The mixture will turn into a thick slurry.

    • Mechanism:[1][4][5][6][7][8]

      
       reacts with HF to form insoluble 
      
      
      
      . The resin captures the
      
      
      cation.[9]
  • Filter: Pass through a pad of Celite. Rinse with MeOH/DCM.

  • Result: The filtrate contains your product, free of ammonium salts and silicon fluorides.

Protocol C: Forced Dimerization (Chromatographic Separation)

Best for: Bulky silanols (TBS-OH, TIPS-OH) that are not volatile but streak on TLC.[1]

The Logic: Silanols (


) are polar and streak. Disiloxanes (

) are extremely non-polar (greasy). By forcing dimerization, you move the impurity from the "middle" of the TLC plate to the solvent front.

Workflow:

  • Crude Workup: Perform standard aqueous workup.

  • Acid Wash: Wash the organic layer with 1M HCl (if product tolerates) or stir the crude oil with a catalytic amount of p-TsOH in DCM for 1 hour.

  • TLC Check: You should see the "streaky" spot disappear and a new, non-polar spot appear near the solvent front (

    
     in Hexanes).
    
  • Column: Run a short silica plug using 100% Hexanes (or Pentane) first.

    • Elution: The disiloxane will elute immediately (within 1-2 column volumes).

  • Switch Solvent: Switch to your polarity mixture (e.g., EtOAc/Hex) to elute your product.[1]

Part 3: Troubleshooting & FAQs

Q1: I see a broad peak at 1.5 ppm in Proton NMR and my product is an oil instead of a solid.

Diagnosis: This is likely Silanol Grease . Fix: Silanols inhibit crystallization.

  • Dissolve your product in minimal Hexanes.

  • Cool to -78°C.

  • Silanols often remain in solution while organic products precipitate.

  • Alternatively, use Protocol C to convert the silanol to disiloxane, then run a quick plug.[1]

Q2: Can I use KF/Alumina instead of TBAF?

Answer: Yes, and it is often cleaner.[1] Method:

  • Prepare 40% wt KF on Alumina (mix KF and basic Alumina, stir in water, remove water, dry in vacuum oven).

  • Add this solid to your reaction in Acetonitrile or THF.

  • Advantage: The silicon byproduct binds irreversibly to the alumina matrix as a fluorosilicate.

  • Workup: Simply filter the solid. The silicon stays on the filter.

Q3: My product streaks on the column even after these treatments.

Answer: You may have residual silanols interacting with the silica gel silanols. Fix: Add 1% Triethylamine (Et3N) to your column solvent system. This neutralizes the acidic sites on the silica gel, preventing the H-bonding interactions that cause streaking.

Part 4: References

  • The Kishi Protocol (Non-Aqueous Workup): Kaburagi, Y., & Kishi, Y. (2007).[1][2][10] Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. Organic Letters, 9(4), 723–726.[1] [Link]

  • Brook Rearrangement Mechanisms: Brook, A. G. (1974).[1] Molecular Rearrangements of Organosilicon Compounds. Accounts of Chemical Research, 7(3), 77–84.[1] [Link]

  • KF/Alumina Applications: Blass, B. E. (2002).[1] Potassium Fluoride on Alumina.[11] E-EROS Encyclopedia of Reagents for Organic Synthesis. [Link][1]

  • General Silicon Protecting Group Removal: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group, Silyl Ethers).[1] [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift of the Trimethylsilyl Group in Acylsilanes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern spectroscopic analysis, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural eluci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern spectroscopic analysis, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. The trimethylsilyl (TMS) group, a ubiquitous functional moiety in organic synthesis and analysis, often serves as an internal standard, with its ¹H NMR signal conventionally set at 0.00 ppm. However, the chemical environment surrounding the TMS group can significantly influence its resonance, providing valuable structural insights. This guide offers an in-depth comparison of the ¹H NMR chemical shift of the trimethylsilyl group in acylsilanes with other common silyl compounds, supported by experimental data and a detailed theoretical framework.

The Distinctive Upfield Shift of TMS in Acylsilanes: A Comparative Analysis

The ¹H NMR chemical shift of the nine equivalent protons of the trimethylsilyl group is highly sensitive to its local electronic and magnetic environment. In acylsilanes, where the TMS group is directly bonded to a carbonyl carbon, a characteristic and pronounced upfield shift is observed. This positions the TMS signal in a relatively uncluttered region of the spectrum, typically between δ 0.0 and 0.3 ppm .

To appreciate the unique nature of this chemical shift, a comparison with other classes of trimethylsilyl-containing compounds is essential.

Compound ClassRepresentative StructureTypical ¹H NMR Chemical Shift of TMS protons (δ, ppm)
Acylsilanes R-C(=O)-Si(CH₃)₃0.0 - 0.3
AlkylsilanesR-Si(CH₃)₃~ 0.0 - 0.1
Silyl Ethers (Aromatic)Ar-O-Si(CH₃)₃~ 0.2 - 0.3[1]
Silyl Ethers (Benzylic)Ph-CH₂-O-Si(CH₃)₃~ 0.0 - 0.1[1]
Silyl Enol EthersR-C(=C-R)-O-Si(CH₃)₃~ 0.1 - 0.2
Silyl AlkynesR-C≡C-Si(CH₃)₃~ 0.1 - 0.2

As the data illustrates, while alkylsilanes and some silyl ethers exhibit TMS signals close to 0.0 ppm, the resonance in acylsilanes is consistently found in a distinct upfield region, slightly deshielded compared to the internal standard TMS. This subtle yet significant difference is a direct consequence of the electronic and spatial relationship between the TMS group and the adjacent acyl functionality.

The Underlying Science: Unraveling the Anisotropic Effect of the Carbonyl Group

The upfield chemical shift of the TMS protons in acylsilanes is primarily governed by the magnetic anisotropy of the carbonyl group . The π-electron system of the C=O double bond, when subjected to an external magnetic field (B₀), generates a local induced magnetic field. This induced field is non-uniform (anisotropic), creating distinct regions of shielding and deshielding around the carbonyl group.

The spatial arrangement of this induced magnetic field can be visualized as a cone, often referred to as the "shielding cone," emanating from the carbon-oxygen double bond. Protons situated within this cone experience a reduction in the effective magnetic field, leading to an upfield shift (lower δ value) in their NMR resonance. Conversely, protons located outside of this cone, particularly in the plane of the carbonyl group, are deshielded and experience a downfield shift.

In acylsilanes, the trimethylsilyl group is positioned in close proximity to the carbonyl carbon and resides within this shielding cone. This spatial arrangement ensures that the TMS protons are shielded by the induced magnetic field of the carbonyl group, resulting in their characteristic upfield chemical shift.

Caption: Factors influencing the upfield ¹H NMR chemical shift of the TMS group in acylsilanes.

Experimental Protocols: A Practical Guide

To provide a tangible context to the discussed principles, this section outlines the synthesis of a representative acylsilane, acetyltrimethylsilane, and the subsequent acquisition of its ¹H NMR spectrum.

Synthesis of Acetyltrimethylsilane

This procedure is adapted from a robust method published in Organic Syntheses, a testament to its reliability and reproducibility.[2]

Workflow for the Synthesis of Acetyltrimethylsilane

G A Deprotonation of Methyl Vinyl Ether B Silylation with Chlorotrimethylsilane A->B C Hydrolysis of Vinylsilane Intermediate B->C D Purification by Distillation C->D E Acetyltrimethylsilane D->E

Caption: Synthetic workflow for acetyltrimethylsilane.

Step-by-Step Methodology:

  • Preparation of the Vinyllithium Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, a solution of methyl vinyl ether in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of tert-butyllithium in pentane is then added dropwise while maintaining the low temperature. The reaction mixture is allowed to warm to 0 °C and then re-cooled to -78 °C.

  • Silylation: Chlorotrimethylsilane is added dropwise to the cold solution of the vinyllithium reagent. The reaction is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Isolation of the Intermediate: The reaction mixture is poured into a separatory funnel containing ice and a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed extensively with water, and dried over anhydrous potassium carbonate. The intermediate, 1-(methoxyvinyl)trimethylsilane, is isolated by distillation.

  • Hydrolysis to Acetyltrimethylsilane: The purified 1-(methoxyvinyl)trimethylsilane is dissolved in a mixture of THF and water containing a catalytic amount of hydrochloric acid. The solution is stirred at room temperature until the hydrolysis is complete (monitored by TLC or GC).

  • Final Purification: The reaction mixture is neutralized, and the product is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The final product, acetyltrimethylsilane, is purified by distillation.

¹H NMR Spectrum Acquisition

The following protocol outlines the general steps for preparing an NMR sample of an acylsilane and acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified acylsilane into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). It is crucial that the solvent is free of protic impurities.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., δ 7.26 for CHCl₃ in CDCl₃). Alternatively, if an internal standard was added, its signal can be used for calibration.

Conclusion

The ¹H NMR chemical shift of the trimethylsilyl group in acylsilanes provides a distinct spectroscopic signature that is invaluable for structural confirmation. The characteristic upfield resonance, typically observed between δ 0.0 and 0.3 ppm, is a direct result of the shielding effect induced by the magnetic anisotropy of the adjacent carbonyl group. This guide has provided a comparative analysis of this chemical shift, a theoretical explanation for its origin, and detailed experimental protocols for the synthesis and NMR analysis of a representative acylsilane. By understanding these principles and a pplying these methods, researchers can confidently identify and characterize this important class of organosilicon compounds.

References

  • Soderquist, J. A.; Hsu, G. J.-H. Acetyltrimethylsilane. Org. Synth.1983 , 61, 10. DOI: 10.15227/orgsyn.061.0010. [Link]

  • Forrest, T. P.; Leacock, S. Nuclear magnetic resonance spectroscopy of the trimethylsilyl ethers of some hydroxyphenylalkylamines. Can. J. Chem.1969 , 47 (23), 4463-4467. DOI: 10.1139/v69-743. [Link]

Sources

Comparative

comparing reactivity of TMS vs TES vs TIPS acylsilanes

Title: The Steric Chameleons: A Comparative Guide to TMS, TES, and TIPS Acylsilanes in Synthesis Executive Summary In the architecture of complex molecules, acylsilanes ( ) serve as "steric chameleons." They act as acyl...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Steric Chameleons: A Comparative Guide to TMS, TES, and TIPS Acylsilanes in Synthesis

Executive Summary

In the architecture of complex molecules, acylsilanes (


) serve as "steric chameleons." They act as acyl anion equivalents, radical acceptors, and precursors to silyl enol ethers. However, the choice of the silyl group—Trimethylsilyl (TMS) , Triethylsilyl (TES) , or Triisopropylsilyl (TIPS) —is rarely a trivial substitution. It is a binary switch that dictates the reaction pathway.
  • TMS is the "Fast & Loose" operator: kinetically active, prone to rapid Brook rearrangements, but hydrolytically unstable.

  • TES is the "Middle Ground": offering a balance of stability and reactivity, often used when TMS is too labile but TIPS is too retarding.

  • TIPS is the "Fortress": kinetically shielded, highly diastereoselective, and stable to chromatography, but often requires forcing conditions to activate.

Part 1: The Steric-Electronic Continuum

To predict performance, one must quantify the steric bulk. The reactivity differences are not electronic (silicon’s electronegativity is constant); they are almost entirely steric.

Table 1: Physical & Steric Parameters of Silyl Groups

ParameterTMS (

)
TES (

)
TIPS (

)
Steric Bulk (Taft

)
0.00 (Reference)-0.6-2.3 (Massive)
Bond Length (C-Si) ~1.87 Å~1.88 Å~1.89 Å
Hydrolytic Stability (Rel) 1~64~700,000
Brook Rearrangement Extremely FastModerateSlow / Inhibited
Chromatography Decomposes on SilicaModerately StableStable

Note: Hydrolytic stability values are extrapolated from silyl ether data, but the trend holds strictly for acylsilanes.

Part 2: Performance Dimension 1 — Stability & Handling

The "Friday Afternoon" Test: If you synthesize an acylsilane on a Friday, will it exist on Monday?

  • TMS Acylsilanes:

    • Status:High Risk.

    • Observation: TMS acylsilanes are notoriously sensitive to light and weak nucleophiles (including water in the air). They often decompose during silica gel chromatography due to the acidic nature of silanols on the silica surface, which catalyzes hydrolysis or rearrangement.

    • Recommendation: Use neutral alumina or distilled solvents. Use immediately.

  • TIPS Acylsilanes:

    • Status:Robust. [1]

    • Observation: The isopropyl "umbrella" shields the silicon atom from nucleophilic attack. These compounds can typically be stored on the shelf, handled in ambient air, and purified via standard silica flash chromatography without degradation.

    • Recommendation: Ideal for multi-step synthesis where the acylsilane moiety must survive upstream manipulations.

Part 3: Performance Dimension 2 — The Brook Rearrangement[2][3][4][5]

The Brook Rearrangement is the migration of the silyl group from Carbon to Oxygen (


) following a nucleophilic attack on the carbonyl. This is the defining reaction of acylsilanes.
  • The TMS "Accelerator": Upon nucleophilic attack (e.g., by a Grignard or organolithium), the resulting alkoxide attacks the TMS group almost instantaneously. The steric barrier is low.[1]

    • Outcome: You cannot isolate the

      
      -hydroxysilane intermediate. The reaction drives straight to the silyl enol ether.
      
  • The TIPS "Brake": The bulky isopropyl groups create a massive steric wall. When a nucleophile attacks the carbonyl, the resulting alkoxide struggles to form the pentacoordinate silicon transition state required for migration.

    • Outcome: The reaction often stops at the

      
      -hydroxysilane (alcohol). This allows for "interrupting" the Brook sequence to perform other chemistry, or simply to use the silicon group as a stereocontrolling element (Felkin-Anh control) without triggering the rearrangement.
      
Visualization: The Brook Rearrangement Mechanism

BrookRearrangement cluster_0 Steric Control Point Acylsilane Acylsilane (R-CO-SiR'3) Alkoxide Tetrahedral Intermediate (Alkoxide) Acylsilane->Alkoxide Fast NuAttack Nucleophilic Attack (Nu-) NuAttack->Acylsilane TS Pentacoordinate Transition State Alkoxide->TS Steric Gate (TMS=Easy, TIPS=Hard) SilylEnol Silyl Enol Ether (Product) TS->SilylEnol C->O Migration

Caption: The rate-determining step in Brook Rearrangement is the formation of the pentacoordinate silicon species. Bulky groups (TIPS) raise the energy of this transition state, effectively halting the migration.

Part 4: Performance Dimension 3 — Radical & Photochemical Precision

Acylsilanes are excellent radical acceptors. The bulky silyl group forces the carbonyl into specific conformations, enabling high diastereoselectivity.

Stereocontrol in Radical Additions: When a carbon radical attacks the acylsilane carbonyl, the transition state is governed by minimizing steric clash.

  • TMS: Low stereocontrol (

    
     often ~ 1:1 to 2:1). The small size allows attack from multiple trajectories.
    
  • TIPS: High stereocontrol (

    
     often > 20:1). The TIPS group locks the conformation (often anti-Felkin or Felkin-Anh depending on the chelation), effectively blocking one face of the carbonyl.
    

Photochemistry (Siloxycarbenes): Under UV irradiation, acylsilanes isomerize to siloxycarbenes.

  • TIPS stabilizes the triplet state of the acylsilane longer than TMS, altering the ratio of insertion products vs. cyclization products.

Part 5: Experimental Protocols

Protocol A: Synthesis via the Dithiane Route (Corey-Seebach)

This is the industry-standard method for generating acylsilanes, applicable to TMS, TES, and TIPS.

Reagents:

  • 2-Substituted-1,3-dithiane (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5M in hexanes)
    
  • Chlorosilane (

    
     or 
    
    
    
    , 1.2 equiv)
  • Solvent: Anhydrous THF

  • Hydrolysis:

    
     or 
    
    
    

Step-by-Step:

  • Lithiation: Cool a solution of the dithiane in THF to

    
    . Add 
    
    
    
    -BuLi dropwise. Stir for 1-2 hours to generate the dithianyl anion.
  • Silylation: Add the chlorosilane (TMSCl or TIPSCl) dropwise.

    • Critical Note: For TIPSCl, allow the reaction to warm to

      
       or RT to ensure complete substitution due to steric hindrance. TMSCl reacts instantly at 
      
      
      
      .
  • Workup: Quench with saturated

    
    . Extract with ether.
    
  • Hydrolysis (Deprotection): Dissolve the silylated dithiane in Acetone/Water (9:1). Add

    
     (2.2 equiv) and 
    
    
    
    (1.1 equiv). Stir rapidly.
    • Observation: The TIPS acylsilane will release slowly (hours); TMS releases fast (minutes) but risks hydrolysis of the Si-C bond if the media is too acidic.

  • Purification:

    • TMS: Distillation or rapid filtration through neutral alumina.

    • TIPS: Standard silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: The "Shelf-Life" Stress Test

To validate stability for your specific drug candidate.

  • Prepare a 0.1 M solution of the acylsilane in

    
    .
    
  • Add 10

    
     of 
    
    
    
    (simulating wet solvent) or 10 mg of Silica Gel.
  • Monitor via

    
     NMR at 
    
    
    
    .
    • Pass: Integral of the

      
      -proton/silyl methyls remains constant.
      
    • Fail: Appearance of hexamethyldisiloxane (TMS hydrolysis product) or aldehyde peaks.

Part 6: Decision Matrix

SelectionGuide Start Start: Select Silyl Group Q1 Is the target molecule acid/base sensitive? Start->Q1 Q2 Do you need a Brook Rearrangement? Q1->Q2 No TIPS Choose TIPS (High Stability/Stereocontrol) Q1->TIPS Yes (Needs Robustness) TMS Choose TMS (High Reactivity) Q2->TMS Yes, Fast 1,2-shift TES Choose TES (Balanced) Q2->TES Maybe, tunable rate Q2->TIPS No, stop at Alcohol

Caption: Logical flow for selecting the appropriate silyl group based on synthetic requirements.

References

  • Brook, A. G. (1974). "Rearrangement of organosilicon compounds." Accounts of Chemical Research, 7(3), 77–84. [Link]

  • Corey, E. J., & Seebach, D. (1988). "Synthesis of 1,3-Dithianes and their Hydrolysis to Carbonyl Compounds." Organic Syntheses, Coll. Vol. 6, p.556. [Link]

  • Scheidt, K. A., et al. (2004). "Acylsilanes in Organic Synthesis." Tetrahedron, 60(36), 7669-7688. [Link][2]

  • Zhang, H. J., & Wang, B. (2009). "Recent Advances in the Synthesis and Application of Acylsilanes." Dalton Transactions, (1), 28-40. [Link]

  • Cirillo, P. F., & Panek, J. S. (1998). "Diastereoselective Addition Reactions of Acylsilanes." The Journal of Organic Chemistry, 63(14), 4696-4705. [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: Silyl Ketones vs. Carbon Analogs

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of silyl ketones (acyl silanes), contrasting them with their carbon analogs. Executive Summary Silyl ketones (acyl silane...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of silyl ketones (acyl silanes), contrasting them with their carbon analogs.

Executive Summary

Silyl ketones (acyl silanes,


) exhibit distinct fragmentation behaviors compared to carbon analogs (dialkyl ketones) due to the unique electronic properties of silicon. While both classes undergo 

-cleavage and McLafferty rearrangements, silyl ketones are characterized by the dominance of silylium ion formation and weak C(sp

)-Si bond cleavage
. This guide outlines the mechanistic causality, diagnostic ions, and experimental protocols for identifying these compounds.

Mechanistic Comparison: The Core Drivers

The fragmentation differences stem from three fundamental factors:

  • Bond Strength: The

    
     bond is significantly weaker (~70-80 kcal/mol) than the 
    
    
    
    bond (~85-90 kcal/mol), making the silyl group a "super-leaving group" in mass spectrometry.
  • Cation Stability: Silicon stabilizes positive charges (

    
    -silicon effect and silylium ion stability) much better than carbon. The trimethylsilyl cation (
    
    
    
    ,
    
    
    73) is often the base peak.
  • Oxygen Affinity: Silicon’s high affinity for oxygen drives specific rearrangements (e.g., migration of Si to O) that are absent in carbon ketones.

Primary Fragmentation Pathways
A. Alpha-Cleavage (The Dominant Pathway)

In both ketones and silyl ketones, ionization occurs at the carbonyl oxygen lone pair. The radical cation then cleaves the


-bond.
  • Carbon Ketones: Cleavage yields an acylium ion (

    
    ) and an alkyl radical. The charge resides on the acyl fragment because acylium ions are resonance-stabilized.
    
  • Silyl Ketones: Cleavage preferentially occurs at the weaker C-Si bond.

    • Pathway A (Charge on Si): Formation of the silylium ion (

      
      ) and an acyl radical. This is often the Base Peak  (e.g., 
      
      
      
      73 for TMS).
    • Pathway B (Charge on C): Formation of the acylium ion (

      
      ) and a silyl radical.
      
B. McLafferty Rearrangement

If the alkyl chain (


) contains a 

-hydrogen, both classes undergo the McLafferty rearrangement.[1][2]
  • Carbon Ketones: Yields a neutral alkene and an enol radical cation (

    
     58 for methyl ketones).
    
  • Silyl Ketones: Yields a neutral alkene and a silyl enol ether radical cation . The mass shift corresponds to the replacement of a methyl group with a silyl group (e.g.,

    
     vs 
    
    
    
    ).
Comparative Data Table
FeatureCarbon Ketone (

)
Silyl Ketone (

)
Molecular Ion (

)
Often visible, moderate intensity.Weak or absent (due to facile C-Si cleavage).
Base Peak Acylium ion (

) or McLafferty product.
Silylium ion (

) (e.g.,

73).

-Cleavage Product

(

43, 57, etc.)

(Dominant) AND

.
Rearrangement McLafferty (if

-H present).[3]
McLafferty (forms silyl enol ether ion).
Secondary Loss Loss of CO (requires high energy).Facile loss of CO (forming

).
Diagnostic Ratio High

/ Low Alkyl

High

/ Moderate

.

Visualization of Pathways

Pathway Diagram 1: Silyl Ketone Fragmentation

The following diagram illustrates the competition between silylium formation and acylium formation, along with the McLafferty rearrangement.

SilylKetoneFragmentation M Molecular Ion [R-CO-SiMe3]+. Alpha α-Cleavage (C-Si Bond Break) M->Alpha Fast GammaH Has γ-Hydrogen? M->GammaH Rearrangement Silylium Silylium Ion [SiMe3]+ (m/z 73) BASE PEAK Alpha->Silylium Path A (Charge on Si) Favored Acylium Acylium Ion [R-C≡O]+ (Diagnostic) Alpha->Acylium Path B (Charge on C) GammaH->M No McLafferty Silyl Enol Ether Radical Cation [CH2=C(OH)-SiMe3]+. GammaH->McLafferty Yes (-Alkene)

Figure 1: Competitive fragmentation pathways in Trimethylsilyl Ketones (Acyl Silanes).

Experimental Protocol: Structural Validation

To unambiguously identify a silyl ketone vs. a carbon analog or silyl ether, follow this self-validating protocol.

Sample Preparation & Ionization
  • Technique: GC-MS (Gas Chromatography - Mass Spectrometry).

  • Ionization: Electron Impact (EI) at 70 eV.[4][5]

  • Solvent: Hexane or Dichloromethane (avoid protic solvents that may degrade acyl silanes).

Step-by-Step Analysis Workflow
  • Check for Molecular Ion (

    
    ): 
    
    • Look for a weak peak at the expected molecular weight.

    • Validation: If

      
       is missing, look for 
      
      
      
      (Loss of methyl from TMS group). This is common in organosilicon compounds.
  • Identify the Base Peak:

    • Is it

      
       73?  Strong indicator of a TMS group (
      
      
      
      ).
    • Is it

      
       43/57?  Suggests a standard alkyl ketone (or the acyl part of the silyl ketone).
      
  • Search for the Acylium Ion:

    • Calculate the mass of

      
      . (e.g., for Pentanoyl-TMS, 
      
      
      
      ,
      
      
      ).
    • Validation: This peak must be present, though likely lower intensity than

      
       73.
      
  • Verify McLafferty Rearrangement (If applicable):

    • If the alkyl chain is propyl or longer, look for the rearranged ion.

    • Calculation: Mass = (TMS group mass + 2 carbons + oxygen + 1 H). For TMS, this is typically

      
       130 (
      
      
      
      ) or similar depending on substitution.
  • Confirm Silicon Isotope Pattern:

    • Silicon has significant natural isotopes:

      
       (92%), 
      
      
      
      (4.7%),
      
      
      (3.1%).
    • Validation: Check the isotope cluster of the base peak (

      
       73). You should see distinct A+1 and A+2 peaks matching theoretical silicon abundances.
      
Differentiation from Silyl Ethers

Silyl ethers (


) also show 

73.
  • Differentiation: Silyl ethers typically show strong

    
     and 
    
    
    
    -cleavage next to oxygen (
    
    
    ). Silyl ketones show the distinct Acylium ion (
    
    
    ) which silyl ethers lack.

References

  • McLafferty Rearrangement Mechanism

    • Source: Chemistry Steps.[4][6] "McLafferty Rearrangement."[3]

    • URL:[Link]

  • Alpha Cleavage in Carbonyls

    • Source: Michigan State University (MSU) Chemistry.
    • URL:[Link]

  • Organosilicon Mass Spectrometry (General Principles)

    • Source: LibreTexts Chemistry. "Mass Spectrometry of Some Common Functional Groups."
    • URL:[Link]

  • Silyl Ketone Photochemistry & Rearrangement (Contextual)

    • Title: Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design.[7][8][9]

    • Source: Chemical Science (RSC).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Phenyl(trimethylsilyl)methanone

Executive Summary & Immediate Action Phenyl(trimethylsilyl)methanone (CAS: 5908-41-8), also known as benzoyltrimethylsilane, is an acyl silane used primarily as a radical photoinitiator and synthetic intermediate. Critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Phenyl(trimethylsilyl)methanone (CAS: 5908-41-8), also known as benzoyltrimethylsilane, is an acyl silane used primarily as a radical photoinitiator and synthetic intermediate.

Critical Hazard: While often classified as a standard organic irritant, its silicon content and light sensitivity dictate its disposal pathway. Improper disposal in standard solvent streams can damage facility incinerators due to silica slag formation.

Scenario Immediate Action
Spill (< 100 mL) Absorb with vermiculite/sand. Use non-sparking tools. Do NOT use water.
Skin Contact Wash immediately with soap and water for 15 minutes. (Lipophilic nature requires thorough washing).
Fire Use CO₂, Dry Chemical, or Foam.[1] Avoid water jets (spreads the burning oil).
Storage Amber glass or foil-wrapped containers. Inert atmosphere (Argon/Nitrogen) preferred.

Chemical Profile & Risk Assessment

To handle this chemical safely, you must understand the causality behind its risks. This is not just "chemical waste"; it is a reactive functional group attached to a silicon atom.

The "Silicon Penalty" in Disposal

Most laboratory organic waste is sent to high-temperature incinerators.

  • The Mechanism: When Phenyl(trimethylsilyl)methanone is burned, the organic portion (

    
    ) combusts to 
    
    
    
    and
    
    
    . However, the trimethylsilyl group (
    
    
    ) oxidizes to Silicon Dioxide (
    
    
    )
    .
  • The Consequence: In an industrial incinerator, this

    
     manifests as abrasive ash or molten glass (slag). This coats the refractory lining of the furnace, leading to expensive shutdowns and repairs.
    
  • Operational Rule: Never pour high-concentrations of organosilicons into a general "Organic Solvents" drum without verifying your facility's silicon limit (typically <1%).

Photochemical Instability (The Brook Rearrangement)

Acyl silanes are chromophores. Upon exposure to UV/Visible light, they undergo a Brook Rearrangement , converting the stable acyl silane into a reactive siloxycarbene intermediate.

  • Safety Implication: Waste bottles stored in clear glass on a benchtop can build up pressure or degrade into unidentified byproducts.

  • Protocol: All waste containers must be opaque or stored in a dark cabinet.

Waste Stream Decision Logic

The following decision matrix illustrates the correct segregation logic to prevent facility non-compliance.

DisposalLogic Start Waste Generation: Phenyl(trimethylsilyl)methanone CheckQty Quantity Check Start->CheckQty SmallScale Small Scale (< 50 mL / Vials) CheckQty->SmallScale Residuals BulkScale Bulk / Process Waste (> 50 mL) CheckQty->BulkScale Reaction Mix LabPack ACTION: Lab Pack (Solid/Liquid Combo) SmallScale->LabPack Safest Route CheckFacility Check Facility Silicon Limit BulkScale->CheckFacility StrictLimit Strict Limit (<1% Si) CheckFacility->StrictLimit Incinerator Sensitive HighLimit High Tolerance CheckFacility->HighLimit Scrubber Equipped SegregatedStream ACTION: Segregated Organosilicon Stream StrictLimit->SegregatedStream GeneralStream ACTION: General Organic Solvent Waste HighLimit->GeneralStream

Figure 1: Decision matrix for segregating organosilicon waste. Note that "Lab Packing" is the default safe harbor for small quantities.

Step-by-Step Disposal Protocols

Protocol A: Small-Scale/Residual Disposal (Recommended)

Best for: Rinsate from syringes, empty vials, or small reaction aliquots.

  • Segregation: Do not pour into the main "Halogenated" or "Non-Halogenated" carboy.

  • Primary Containment: Place the liquid or contaminated solid (wipes) into a wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Phenyl(trimethylsilyl)methanone, Toluene (or solvent used)."

    • Hazard Check: Flammable, Irritant.[2]

    • Critical Tag: Write "CONTAINS SILICON" in the comments section.

  • Storage: Screw the lid tight. Place the jar inside a secondary container (tray) in a satellite accumulation area until pickup.

Protocol B: Bulk Waste (Process Chemistry)

Best for: Rotovap condensates or reaction mixtures >100mL.

  • Compatibility Check: Ensure the waste stream contains NO Fluoride sources (e.g., TBAF, HF). Fluorides react exothermically with the silyl group, potentially causing gas evolution or heat in the drum.

  • Container Selection: Use a dedicated "Organosilicon/High BTU" waste drum. If your facility does not have one, start a new container.

  • Quenching (Optional but Recommended):

    • If the material is suspected to be reactive, it can be gently treated with methanol (MeOH) to solvolyze the acyl silane, though this is rarely necessary for simple disposal.

    • Caution: Do not use strong acids or bases for quenching without cooling, as this accelerates decomposition.

  • Documentation: On the waste manifest, list the specific percentage of Silicon (Si).

    • Calculation: MW = 178.3 g/mol . Si = 28.1 g/mol .

    • % Si by Weight

      
       15.7% . This is considered a "high load" for incineration.
      

Emergency Spill Response

Objective: Containment without water contact.

  • Evacuate & Ventilate: Remove ignition sources. The flash point is likely

    
    C, but treat as flammable.
    
  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Absorb: Use vermiculite, dry sand, or a universal spill pad.

    • Avoid: Cellulose-based absorbents if strong oxidizers are also present (though safe with this compound alone).

  • Clean: Wipe the area with acetone or ethyl acetate.

  • Disposal: Place all spill debris into a solid waste container labeled "Debris contaminated with Organosilanes."

Technical Data Summary

PropertyValueRelevance to Disposal
CAS Number 5908-41-8Unique Identifier for Manifests
Physical State Yellow LiquidRequires liquid containment
Boiling Point 64-66 °C (at 1 Torr)Volatile under vacuum; keep containers closed
Flash Point Est. >60 °C (Combustible)Classify as Ignitable Waste (D001)
Silicon Content ~15.7% w/wHigh - Risk of refractory damage
Incompatibility Fluorides, Strong Bases, LightSegregate from HF and caustic waste

References

  • ChemicalBook. (2025). Phenyl(trimethylsilyl)methanone Properties and Suppliers. Retrieved from

  • Gelest, Inc. (2016).[1] Safety Data Sheet: Benzyldimethylsilane (Analogous Organosilane Handling). Retrieved from

  • Waste Managed. (2025). Laboratory Waste Guide: Organosilicon Disposal Guidelines. Retrieved from

  • Page, P. C. B., & McKenzie, M. J. (2009). Synthesis and Chemistry of Acylsilanes. Thieme Connect. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Organosilane Derivatives. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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